molecular formula C9H8N2OS B1274329 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone CAS No. 21222-61-7

1-(2-Aminobenzo[d]thiazol-6-yl)ethanone

Cat. No.: B1274329
CAS No.: 21222-61-7
M. Wt: 192.24 g/mol
InChI Key: OKAQYTQTHTXQQH-UHFFFAOYSA-N
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Description

1-(2-Aminobenzo[d]thiazol-6-yl)ethanone is a useful research compound. Its molecular formula is C9H8N2OS and its molecular weight is 192.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-amino-1,3-benzothiazol-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-5(12)6-2-3-7-8(4-6)13-9(10)11-7/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAQYTQTHTXQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397253
Record name 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone
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URL https://comptox.epa.gov/dashboard/DTXSID30397253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21222-61-7
Record name 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-amino-1,3-benzothiazol-6-yl)ethan-1-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone (CAS No. 21222-61-7): Synthesis, Properties, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific knowledge on 1-(2-aminobenzo[d]thiazol-6-yl)ethanone, a heterocyclic compound belonging to the 2-aminobenzothiazole class. This class of molecules has garnered significant interest in medicinal chemistry due to its versatile biological activities, particularly in the realm of oncology. This document consolidates available data on its synthesis, chemical properties, and the broader biological significance of the 2-aminobenzothiazole scaffold, with a focus on its potential as an anticancer agent.

Chemical and Physical Properties

This compound, also known as SKA-24, is a solid compound with the following reported property:

PropertyValueReference
Melting Point248.1 °C[1][2]

Synthesis of this compound

The synthesis of this compound has been described via a Hugerschoff reaction.[2] This method involves the cyclization of a thiourea derivative in the presence of bromine. A general synthetic protocol is outlined below.

Experimental Protocol: General Method I for Synthesis [1]

  • Starting Materials: The synthesis starts with 4-aminoacetophenone, potassium thiocyanate, and liquid bromine.[1]

  • Reaction: 4-aminoacetophenone (14.8 mmol), potassium thiocyanate (52.0 mmol), and liquid bromine (16.3 mmol) are reacted.[1]

  • Isolation: The final product is isolated as a yellow solid.[1]

  • Yield: The reported yield for this synthesis is 95%.[1]

A generalized workflow for the synthesis is depicted below.

G cluster_start Starting Materials start1 4-Aminoacetophenone reaction Hugerschoff Reaction start1->reaction start2 Potassium Thiocyanate start2->reaction start3 Liquid Bromine start3->reaction product This compound (Yellow Solid) reaction->product 95% Yield

General synthetic workflow for this compound.

Biological Activity and Therapeutic Potential

While specific biological activity data for this compound itself is limited in the public domain, the 2-aminobenzothiazole scaffold is a well-established pharmacophore in drug discovery, particularly for anticancer agents.[3][4] Derivatives of this core structure have been shown to exhibit potent activity against a variety of cancer cell lines and molecular targets.

Anticancer Activity of 2-Aminobenzothiazole Derivatives:

Numerous studies have demonstrated the antiproliferative effects of 2-aminobenzothiazole derivatives against various human tumor cell lines.[3] For instance, certain pyrimidine-based 2-aminobenzothiazoles have shown noteworthy anticancer activities.[3] Some derivatives have been found to be more potent than the standard chemotherapeutic drug 5-fluorouracil.[3]

A study on 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives, which share a similar core structure, revealed potent anti-proliferative activity against HeLa cells, a human cervical cancer cell line.[5] The most promising compound from this series, designated H1, exhibited an IC50 value of 380 nM and demonstrated significant tumor growth inhibition in a HeLa xenograft model.[5] The mechanism of action for these derivatives was linked to the regulation of human papillomavirus (HPV) relevant cellular pathways, leading to cell cycle arrest at the G1 phase and a slight increase in apoptosis.[5]

Inhibition of Signaling Pathways:

Recent research has focused on elucidating the molecular mechanisms underlying the anticancer effects of 2-aminobenzothiazole derivatives. One study on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives identified a compound (compound 45) with an IC50 of 0.44 μM against A549 lung cancer cells.[6][7][8] Mechanistic studies revealed that this compound induced G1-phase cell cycle arrest and promoted apoptosis by inhibiting the ALK/PI3K/AKT signaling pathway and disrupting the mitochondrial membrane potential.[6][7][8]

The PI3K/AKT pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The ability of 2-aminobenzothiazole derivatives to modulate this pathway highlights their therapeutic potential.

G cluster_pathway ALK/PI3K/AKT Signaling Pathway ALK ALK PI3K PI3K ALK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibition Inhibitor 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (Compound 45) Inhibitor->ALK Inhibits

Inhibition of the ALK/PI3K/AKT pathway by a 2-aminobenzothiazole derivative.

Antiproliferative Activity of Related Compounds:

The following table summarizes the in vitro antiproliferative activity of selected 2-aminobenzothiazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (μM)Reference
Compound 45A549 (Lung)0.44[6][7][8]
Lead Cpd 16hA549 (Lung)8.27 ± 0.52[7][8]
Compound H1HeLa (Cervical)0.380[5]
Compound 13HCT116 (Colon)6.43 ± 0.72[4]
Compound 13A549 (Lung)9.62 ± 1.14[4]
Compound 13A375 (Melanoma)8.07 ± 1.36[4]
Compound 20HepG2 (Liver)9.99[4]
Compound 20HCT-116 (Colon)7.44[4]
Compound 20MCF-7 (Breast)8.27[4]
Compound 24C6 (Rat Glioma)4.63 ± 0.85[4]
Compound 24A549 (Lung)39.33 ± 4.04[4]

Experimental Protocol: MTT Assay for Antiproliferation [7]

A common method to assess the antiproliferative activity of compounds is the MTT assay.

  • Cell Seeding: Human non-small cell lung cancer cell lines (e.g., A549, H1975, PC9) are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the synthesized compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells B Treat with 2-Aminobenzothiazole Derivative A->B C Incubate B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate Cell Viability (IC50) F->G

Workflow for determining antiproliferative activity using the MTT assay.

Conclusion and Future Directions

This compound is a member of the medicinally important 2-aminobenzothiazole class of compounds. While detailed biological studies on this specific molecule are not extensively published, the broader family of 2-aminobenzothiazole derivatives has demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the ALK/PI3K/AKT pathway.

Future research should focus on the comprehensive biological evaluation of this compound to determine its specific anticancer properties and mechanism of action. Further derivatization of its structure could also lead to the discovery of novel and more potent therapeutic agents for the treatment of cancer and other diseases. The established synthetic route provides a solid foundation for the generation of analogs for structure-activity relationship (SAR) studies.

References

Technical Guide: Physicochemical and Synthetic Overview of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a detailed overview of the chemical properties, synthesis, and potential applications of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone, a compound of interest in medicinal chemistry and pharmaceutical development.

Core Molecular Data

This compound is a benzothiazole derivative with the molecular formula C₉H₈N₂OS.[1][2] Its structure, featuring an amino group on the benzothiazole ring, is a key determinant of its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈N₂OS[1][2]
Molecular Weight 192.24 g/mol [1][2]
IUPAC Name 1-(2-amino-1,3-benzothiazol-6-yl)ethanone[1]
CAS Number 21222-61-7[1][2]
Appearance Light yellow crystalline powder[2]
Purity >98%[2]
Melting Point 146-149°C[2]
Solubility Soluble in DMSO, partially soluble in ethanol, slightly soluble in water.[2]
Canonical SMILES CC(=O)C1=CC2=C(C=C1)N=C(S2)N[1]
InChI Key OKAQYTQTHTXQQH-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The synthesis of benzothiazole derivatives is a cornerstone of many medicinal chemistry programs. While specific, detailed, step-by-step protocols for the synthesis of this compound are proprietary or described within broader synthetic schemes in the literature, a general approach can be inferred from standard organic chemistry methodologies. A common route involves the reaction of a substituted aminothiophenol with a suitable electrophile.

A plausible synthetic pathway is illustrated in the workflow diagram below. This conceptual workflow outlines the key transformations that could be employed to synthesize the target compound.

G Conceptual Synthesis Workflow for this compound A Starting Material (e.g., 4-Amino-3-mercaptoacetophenone) C Reaction Mixture A->C Add B Cyclization Reagent (e.g., Cyanogen bromide) B->C Add E Crude Product C->E Yields D Reaction Conditions (Solvent, Temperature) D->C Apply F Purification (e.g., Column Chromatography) E->F Subject to G Final Product This compound F->G Isolates G Drug Discovery and Development Pathway A Lead Compound This compound B Synthesis of Derivatives (Structure-Activity Relationship) A->B Modification C In Vitro Biological Screening (e.g., Anticancer, Antimicrobial assays) B->C Testing C->B Feedback for Optimization D In Vivo Studies (Animal Models) C->D Promising candidates advance to E Preclinical Development D->E Successful studies lead to F Clinical Trials E->F Leads to

References

Solubility Profile of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone in DMSO and Ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the solubility of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound in their experimental workflows.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in DMSO and ethanol is not extensively documented in publicly available literature. However, based on available information for structurally similar compounds and purification methodologies, the following table summarizes the expected solubility.

SolventTemperatureReported SolubilityData Type
DMSO Ambient~50 mg/mL (300.84 mM)Estimate based on 2-aminobenzo[d]thiazol-6-ol[1]
Ethanol Ambient to elevatedSoluble upon heatingQualitative

It is important to note that the solubility in DMSO is an approximation based on the related compound 2-aminobenzo[d]thiazol-6-ol, which shares the core 2-aminobenzothiazole structure[1]. The use of ethanol as a recrystallization solvent for this compound suggests that its solubility in ethanol is moderate and increases with temperature[2]. For precise quantitative determination, it is recommended to perform the experimental protocol outlined below.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound, which can be adapted for both DMSO and ethanol.

Materials
  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • Vortex mixer

  • Water bath sonicator

  • Thermostatically controlled incubator or water bath

  • Analytical balance

  • Micro-centrifuge

  • High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure
  • Preparation of Stock Solutions: Prepare a series of concentrations of the compound in the chosen solvent (DMSO or ethanol). A common starting point is a high concentration, such as 200 mg/mL, which can then be serially diluted.[3]

  • Solubilization:

    • Add a pre-weighed amount of this compound to a known volume of the solvent in a micro-centrifuge tube.

    • Gently mix the solution at room temperature by vortexing for 1-2 minutes.[3]

    • If the compound does not fully dissolve, sonicate the solution in a water bath for up to 5 minutes.[3]

    • If solubility is still limited, the solution can be warmed to 37°C for a period of 5 to 60 minutes to facilitate dissolution.[3]

  • Equilibration: Allow the solutions to equilibrate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to ensure that saturation is reached.

  • Separation of Undissolved Solid: Centrifuge the saturated solution at high speed to pellet any undissolved solid.

  • Quantification of Soluble Compound:

    • Carefully remove an aliquot of the supernatant.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: The solubility is expressed as the concentration of the compound in the saturated supernatant (e.g., in mg/mL or mol/L).

Visualization of Experimental Workflows

Derivatives of this compound have been investigated for their potential to modulate various signaling pathways, particularly in the context of cancer research[4][5][6]. The following diagrams illustrate a typical experimental workflow for assessing the biological activity of this compound.

G cluster_0 Solubility Determination Workflow A Weigh Compound B Add Solvent (DMSO or Ethanol) A->B C Vortex & Sonicate B->C D Equilibrate (24h) C->D E Centrifuge D->E F Collect Supernatant E->F G Quantify (HPLC/UV-Vis) F->G

Solubility Determination Workflow

G cluster_1 In Vitro Biological Activity Workflow cluster_2 Cellular Response Assays A Prepare Stock Solution (e.g., in DMSO) C Treat Cells with Compound A->C B Cell Culture (e.g., A549 Lung Cancer Cells) B->C D Incubate (e.g., 48h) C->D E Assess Cellular Response D->E F Cell Viability Assay (e.g., MTT) E->F G Apoptosis Assay (e.g., Flow Cytometry) E->G H Western Blot for Signaling Proteins (e.g., ALK/PI3K/AKT) E->H I Cell Cycle Analysis E->I

Biological Activity Assessment Workflow

References

An In-Depth Technical Guide on the NMR Spectral Data of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone are summarized in the tables below. These predictions are derived from the known spectral data of similar 2-aminobenzothiazole derivatives. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.80d1HH-4
~7.65dd1HH-5
~8.20d1HH-7
~7.50s (broad)2HNH₂
~2.60s3HCH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~168.0C=O
~152.0C-2
~133.0C-3a
~122.0C-4
~125.0C-5
~130.0C-6
~118.0C-7
~148.0C-7a
~27.0CH₃

Experimental Protocols

The following is a general experimental protocol for the acquisition of NMR spectra for 2-aminobenzothiazole derivatives, based on standard laboratory practices.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Mandatory Visualization

The following diagram illustrates the logical relationship between the structure of this compound and its predicted NMR spectral characteristics.

G Predicted NMR Correlation for this compound cluster_mol Molecular Structure cluster_1h Predicted ¹H NMR Signals cluster_13c Predicted ¹³C NMR Signals mol H4 H-4 (~7.80 ppm, d) mol->H4 Protons H5 H-5 (~7.65 ppm, dd) mol->H5 Protons H7 H-7 (~8.20 ppm, d) mol->H7 Protons NH2 NH₂ (~7.50 ppm, s, broad) mol->NH2 Protons CH3_H CH₃ (~2.60 ppm, s) mol->CH3_H Protons CO C=O (~168.0 ppm) mol->CO Carbons C2 C-2 (~152.0 ppm) mol->C2 Carbons C_arom Aromatic Cs (118-148 ppm) mol->C_arom Carbons CH3_C CH₃ (~27.0 ppm) mol->CH3_C Carbons

Caption: Correlation of the molecular structure with its predicted NMR signals.

1-(2-Aminobenzo[d]thiazol-6-yl)ethanone: A Versatile Scaffold for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone is emerging as a significant research scaffold, particularly in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a reactive 2-aminobenzothiazole core coupled with an acetyl group, provides a versatile platform for the synthesis of a diverse array of derivatives with promising biological activities. This technical guide offers a comprehensive overview of this scaffold, including its synthesis, derivatization, and its role as a precursor to compounds with potential therapeutic applications, particularly in oncology.

Chemical Properties and Synthesis

This compound possesses a molecular formula of C₉H₈N₂OS and a molecular weight of 192.24 g/mol . The core of this molecule is the 2-aminobenzothiazole moiety, which is a "privileged structure" in medicinal chemistry, known for its broad spectrum of biological activities. The presence of an amino group at the 2-position and an acetyl group at the 6-position of the benzothiazole ring system offers two key reactive sites for chemical modification, making it an ideal starting point for combinatorial library synthesis.

The synthesis of the this compound scaffold can be achieved through the well-established Hugershoff reaction or variations thereof, starting from 4-aminoacetophenone. This involves a reaction with a thiocyanate salt, such as potassium thiocyanate, in the presence of a halogen, typically bromine, in a suitable solvent like acetic acid. The reaction proceeds via an electrophilic substitution to form an intermediate thiourea derivative, which then undergoes oxidative cyclization to yield the 2-aminobenzothiazole ring system.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general synthesis of 2-aminobenzothiazoles from anilines.

Materials:

  • 4-aminoacetophenone

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ethanol

  • Sodium bisulfite solution

Procedure:

  • Dissolve 4-aminoacetophenone (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid in a three-necked flask equipped with a stirrer, a dropping funnel, and a reflux condenser.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture and pour it into ice-cold water.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Filter the precipitate, wash it with water, and then with a dilute sodium bisulfite solution to remove any excess bromine.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The acetyl group of this compound serves as a handle for further modifications, most notably through the Claisen-Schmidt condensation to form chalcones.

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10-20%)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous NaOH solution dropwise with continuous stirring, maintaining the temperature below 10°C.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute HCl to precipitate the chalcone product.

  • Filter the solid, wash it thoroughly with water, and dry it.

  • Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

  • Characterize the synthesized chalcones using appropriate spectroscopic methods.

Biological Activity and Applications

Derivatives of the this compound scaffold have shown significant potential as anticancer and antimicrobial agents. The versatile nature of this core allows for the introduction of various substituents, leading to a wide range of biological activities.

Anticancer Activity

Chalcones and other derivatives synthesized from this compound have demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.

Table 1: Cytotoxicity of 2-Aminobenzothiazole Derivatives Against Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference
OMS5MCF-7 (Breast)22.13[1]
OMS5A549 (Lung)34.21[1]
OMS14MCF-7 (Breast)28.14[1]
OMS14A549 (Lung)61.03[1]
Thiazolyl-chalcone 5BGC-823 (Gastric)<10[2]
Thiazolyl-chalcone 8PC-3 (Prostate)<10[2]
Thiazolyl-chalcone 26NCI-H460 (Lung)<10[2]
Thiazolyl-chalcone 37BEL-7402 (Liver)<10[2]
Thiazolyl-chalcone 41BGC-823 (Gastric)<10[2]

Note: The IC₅₀ values presented are for a range of 2-aminobenzothiazole derivatives and may not be direct derivatives of this compound. This data is illustrative of the potential of the broader compound class.

PI3K/Akt Signaling Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][3][4] Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of this pathway, making them attractive candidates for targeted cancer therapy.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Scaffold This compound Derivatives Scaffold->PI3K Inhibition

Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory role of 2-aminobenzothiazole derivatives.

Experimental Workflow for Biological Evaluation

The evaluation of the biological activity of newly synthesized derivatives is a critical step in the drug discovery process. The following workflow outlines a typical procedure for assessing the anticancer potential of compounds derived from the this compound scaffold.

Experimental_Workflow Synthesis Synthesis of Chalcone Derivatives Purification Purification & Characterization Synthesis->Purification MTT MTT Assay for Cytotoxicity (IC50) Purification->MTT CellCulture Cancer Cell Line Culture CellCulture->MTT Mechanism Mechanism of Action Studies (e.g., Western Blot for PI3K/Akt pathway) MTT->Mechanism Lead Lead Compound Identification Mechanism->Lead

Figure 2: General experimental workflow for the evaluation of anticancer activity.

Protocol 3: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Conclusion

This compound represents a highly valuable and versatile scaffold in modern medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites allow for the generation of large and diverse chemical libraries. The demonstrated potential of its derivatives to exhibit potent anticancer activity, particularly through the inhibition of critical signaling pathways like PI3K/Akt, underscores its importance for future drug discovery and development efforts. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

A Technical Guide to the Neuroprotective Potential of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the neuroprotective potential of the broader class of 2-aminobenzothiazole derivatives. No specific experimental data was found for 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone in the reviewed literature. The findings presented herein are based on studies of structurally related compounds.

Introduction

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Its derivatives have been investigated for various therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3] In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, the neuroprotective properties of this class of compounds are of significant interest.[4][5] Riluzole, a marketed drug for amyotrophic lateral sclerosis (ALS), features the 2-aminobenzothiazole core, underscoring the therapeutic relevance of this chemical moiety in neurological disorders.[4][6] The neuroprotective effects of these derivatives are often attributed to their ability to modulate various targets, including enzyme inhibition, reduction of oxidative stress, and anti-inflammatory actions.[5][7]

Quantitative Data on Neuroprotective Activity

The neuroprotective potential of 2-aminobenzothiazole derivatives has been quantified through various in vitro assays. The following tables summarize key data from representative studies, focusing on enzyme inhibition relevant to Alzheimer's and Parkinson's disease.

Table 1: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibitory Activity of Benzothiazole Derivatives (Compounds 4a-4n) [8][9]

CompoundAChE IC50 (nM)MAO-B IC50 (nM)
4a 56.3 ± 2.568.4 ± 2.5
4d 89.6 ± 3.2105.7 ± 4.1
4f 23.4 ± 1.140.3 ± 1.7
4g 36.7 ± 1.4Not Reported
4h 64.9 ± 2.998.2 ± 3.6
4k 102.5 ± 4.8134.8 ± 5.5
4m 27.8 ± 1.051.2 ± 2.1
4n 42.1 ± 1.8Not Reported
Donepezil (Reference) 20.1 ± 1.4Not Reported

Table 2: MAO-B Inhibitory Activity and Antioxidant Capacity of 2-phenyl-benzothiazole Derivative (Compound 3h) [5]

CompoundMAO-B IC50 (µM)Antioxidant Capacity (ORAC, Trolox equivalent)
3h 0.0622.27

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the experimental protocols used to generate the quantitative data presented above.

A multi-step synthesis was employed to obtain the target compounds.

  • Synthesis of 4-(chloromethyl) benzoyl chloride (1): This initial step was achieved using thionyl chloride.

  • Synthesis of 2-aminobenzothiazoles (2a-2b): Ring closure reaction using a bromine solution was performed to yield the 2-aminobenzothiazole core.

  • Synthesis of 4-(chloromethyl)-N-(substituted-benzo[d]thiazol-2-yl) benzamides (3a-3b): This step involved the reaction between 4-(chloromethyl) benzoyl chloride (1) and the synthesized 2-aminobenzothiazoles (2a-2b).

  • Final Compound Synthesis: The target compounds (4a-4n) were obtained through a subsequent reaction, likely involving the substitution of the chloro group with various amines.

The inhibitory effects of the synthesized compounds on AChE and MAO-B were determined using an in vitro fluorometric method.

  • Preparation of Solutions: The test compounds and standard agents were prepared in various concentrations (typically from 10⁻³ to 10⁻⁹ M) by serial dilution.

  • Enzyme Reaction: The respective enzyme (AChE or MAO-B) was incubated with the substrate and the test compound.

  • Fluorescence Measurement: The change in fluorescence, resulting from the enzymatic conversion of a non-fluorescent substrate to a fluorescent product, was measured over time.

  • Data Analysis: The percentage of inhibition at each concentration was calculated. The IC50 values were then determined by non-linear regression analysis of the concentration-inhibition curves using GraphPad Prism software.

  • Cell Culture: The human glioblastoma U87 MG cell line was used.

  • Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) was used to induce oxidative stress and neuronal damage.

  • Treatment: Cells were treated with the synthesized benzothiazole analogs.

  • Cell Viability Assay: The neuroprotective effects of the compounds were assessed by measuring cell viability.

  • Catalase Activity: The modulation of catalase activity by the compounds in the presence of H₂O₂ was also measured.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of 2-aminobenzothiazole derivatives are believed to be mediated through multiple mechanisms. Based on the available data, a potential signaling pathway involves the inhibition of key enzymes and the mitigation of oxidative stress.

neuroprotection_pathway cluster_disease Neurodegenerative Disease Pathogenesis cluster_compound 2-Aminobenzothiazole Derivatives cluster_effects Neuroprotective Effects Neuroinflammation Neuroinflammation Neuronal_Survival Neuronal Survival and Function Neuroinflammation->Neuronal_Survival Oxidative_Stress Oxidative_Stress Oxidative_Stress->Neuronal_Survival Enzyme_Dysregulation Enzyme_Dysregulation Enzyme_Dysregulation->Neuronal_Survival Compound 2-Aminobenzothiazole Derivative Anti_inflammatory Anti-inflammatory Effects Compound->Anti_inflammatory Antioxidant Antioxidant Effects Compound->Antioxidant Enzyme_Inhibition Enzyme Inhibition Compound->Enzyme_Inhibition Anti_inflammatory->Neuronal_Survival Antioxidant->Neuronal_Survival Enzyme_Inhibition->Neuronal_Survival experimental_workflow Start Start: Neuronal Cell Culture (e.g., U87 MG) Pre_treatment Pre-treatment with 2-Aminobenzothiazole Derivative Start->Pre_treatment Induce_Stress Induce Neurotoxicity (e.g., with H₂O₂) Pre_treatment->Induce_Stress Incubation Incubation (e.g., 24 hours) Induce_Stress->Incubation Assay Perform Cell Viability Assay and other biochemical assays Incubation->Assay Data_Analysis Data Analysis and Comparison to Controls Assay->Data_Analysis End End: Determine Neuroprotective Efficacy Data_Analysis->End

References

The Untapped Potential of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone Derivatives in Anticancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide explores the promising landscape of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone derivatives as a fertile ground for the development of novel anticancer therapeutics. While direct research on this specific scaffold is nascent, a wealth of data on the broader 2-aminobenzothiazole class of compounds provides a strong rationale for its investigation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing existing data on related structures, outlining detailed experimental protocols, and visualizing key cellular pathways.

The 2-aminobenzothiazole core is a well-established privileged structure in medicinal chemistry, known for its diverse pharmacological activities.[1] Derivatives have shown potent antitumor effects against a range of human cancer cell lines, including lung, breast, colon, and leukemia.[2][3] The versatility of the 2-aminobenzothiazole scaffold allows for structural modifications that can fine-tune its biological activity, making it an attractive starting point for targeted cancer drug discovery.[1]

Synthetic Pathways: A Gateway to Novel Derivatives

The synthesis of anticancer agents from a this compound starting material can be readily envisioned through established chemical reactions. Two prominent and versatile classes of derivatives that can be generated are chalcones and pyrimidines, both of which have demonstrated significant anticancer properties.

General Synthetic Workflow:

G start This compound chalcone Claisen-Schmidt Condensation (with aromatic aldehyde) start->chalcone Base pyrimidine Reaction with Guanidine (via chalcone intermediate) chalcone->pyrimidine Guanidine chalcone_deriv Chalcone Derivatives chalcone->chalcone_deriv pyrimidine_deriv Pyrimidine Derivatives pyrimidine->pyrimidine_deriv bio_eval Biological Evaluation (Cytotoxicity, Mechanism of Action) chalcone_deriv->bio_eval pyrimidine_deriv->bio_eval

A generalized workflow for the synthesis and evaluation of chalcone and pyrimidine derivatives.

Anticancer Activity of Structurally Related Derivatives

While specific data for derivatives of this compound is not yet available in the public domain, extensive research on analogous 2-aminobenzothiazole compounds provides compelling evidence for their potential. The following tables summarize the in vitro anticancer activity of selected 2-aminobenzothiazole derivatives against various cancer cell lines.

Table 1: Cytotoxicity of 2-Aminobenzothiazole Derivatives Against Various Cancer Cell Lines

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrimidine-basedCompound 10s HeLa (Cervical)0.45[4]
HCT116 (Colon)0.70[4]
PC-3 (Prostate)0.92[4]
MDA-MB-231 (Breast)1.80[4]
Quinazolinone-basedCompound 45 A549 (Lung)0.44[5][6]
Pyrazolo[1,5-a]pyrimidine-basedCompound 6m Various1.94 - 3.46[3]
Compound 6p Various2.01 - 7.07[3]
Piperazine-substitutedCompound OMS5 A549 (Lung)22.13[2]
MCF-7 (Breast)24.31[2]
Compound OMS14 A549 (Lung)61.03[2]
MCF-7 (Breast)27.08[2]

Key Signaling Pathways and Molecular Targets

Research has revealed that 2-aminobenzothiazole derivatives exert their anticancer effects by modulating various critical cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis.

One of the key pathways implicated is the PI3K/AKT/mTOR pathway , which is frequently dysregulated in many cancers. The discovery of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives as potent inhibitors of this pathway highlights a promising avenue for therapeutic intervention.[5][6] Specifically, a lead compound from this series, compound 45 , was found to inhibit the ALK/PI3K/AKT signaling cascade, leading to G1-phase cell cycle arrest and apoptosis in A549 lung cancer cells.[5][6]

ALK/PI3K/AKT Signaling Pathway Inhibition:

G cluster_membrane Cell Membrane ALK ALK Receptor PI3K PI3K ALK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound45 Compound 45 (6-(2-aminobenzothiazol-5-yl) quinazolin-4(3H)-one derivative) Compound45->ALK Inhibition G cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of -aminobenzothiazole derivative B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

References

Unveiling the Vasodilatory Potential of 2-Aminobenzothiazoles: A Technical Guide for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide explores the vasodilatory effects of the 2-aminobenzothiazole scaffold, a promising area for cardiovascular research and drug development. While the specific compound 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone has not been extensively studied for its cardiovascular properties, emerging research on related derivatives suggests a potential for vasorelaxant activity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in investigating this compound class further.

Core Concepts: The 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is a heterocyclic chemical structure that has garnered significant attention in medicinal chemistry.[1][2] Derivatives of this scaffold have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3] The versatility of the 2-aminobenzothiazole ring system allows for diverse chemical modifications, leading to a broad spectrum of pharmacological effects.[1]

Emerging Evidence of Vasodilatory Effects

Recent studies have begun to shed light on the cardiovascular effects of 2-aminobenzothiazole derivatives, revealing their potential as vasodilators. A key study demonstrated that certain 2-aryl- and 2-amido-benzothiazoles exhibit vasorelaxing properties in rat aortic rings.[4]

Quantitative Analysis of Vasorelaxant Activity

The vasodilatory potency of two derivatives, HUP5 and HUP30, was quantified by their ability to inhibit phenylephrine-induced contraction. The half-maximal inhibitory concentration (IC50) values for these compounds are presented in the table below.

CompoundIC50 (mM) for Inhibition of Phenylephrine-Induced Contraction
HUP53 - 6
HUP303 - 6
Data sourced from Nguyen et al. (2013).[4]

This data indicates that these 2-aminobenzothiazole derivatives can induce relaxation of vascular smooth muscle at millimolar concentrations.

Mechanistic Insights into Vasodilation

The vasorelaxant effects of the studied 2-aminobenzothiazole derivatives appear to be multifactorial and endothelium-independent.[4] The proposed mechanisms of action include:

  • Stimulation of soluble Guanylyl Cyclase (sGC): These compounds were found to increase the tissue levels of cyclic guanosine monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling pathway that leads to vasodilation.[4]

  • Activation of Potassium (K+) Channels: The vasorelaxant effect was more pronounced in blood vessels partially depolarized with lower concentrations of potassium, suggesting the involvement of K+ channel opening.[4]

  • Blockade of Extracellular Calcium (Ca2+) Influx: The compounds were shown to antagonize the influx of extracellular Ca2+, a critical step for vascular smooth muscle contraction.[4]

These mechanisms suggest that 2-aminobenzothiazole derivatives may act on fundamental pathways regulating vascular tone.

Signaling Pathway of 2-Aminobenzothiazole-Induced Vasodilation

Vasodilation_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Aminobenzothiazole 2-Aminobenzothiazole Derivative sGC Soluble Guanylyl Cyclase (sGC) Aminobenzothiazole->sGC stimulates K_channel K+ Channels Aminobenzothiazole->K_channel activates Ca_channel L-type Ca2+ Channels Aminobenzothiazole->Ca_channel blocks cGMP cGMP sGC->cGMP converts GTP to GTP GTP Relaxation Relaxation cGMP->Relaxation promotes K_efflux K+ Efflux K_channel->K_efflux leads to Ca_influx Ca2+ Influx Ca_channel->Ca_influx mediates Contraction Contraction Ca_influx->Contraction stimulates Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization causes Hyperpolarization->Ca_channel inhibits

Caption: Proposed signaling pathway for 2-aminobenzothiazole-induced vasodilation.

Experimental Protocols for Assessing Vasodilatory Effects

For researchers aiming to investigate the vasodilatory properties of this compound or other derivatives, the following established experimental protocols are recommended.

In-Vitro Vasodilation Assay using Wire Myography

This technique directly measures the contractile and relaxant responses of isolated small blood vessels.

Methodology:

  • Vessel Preparation: Isolate small resistance arteries (e.g., mesenteric or coronary arteries) from a suitable animal model (e.g., rat) and mount them on a wire myograph.

  • Viability Check: Induce contraction with a standard vasoconstrictor (e.g., phenylephrine or potassium chloride) to ensure vessel viability.

  • Endothelium Integrity Test: Assess endothelium-dependent relaxation with an agonist like acetylcholine.

  • Cumulative Concentration-Response Curve: Pre-contract the vessel with a submaximal concentration of a vasoconstrictor. Then, cumulatively add increasing concentrations of the test compound (e.g., this compound) and record the relaxation response.

  • Data Analysis: Plot the concentration-response curve and calculate the EC50 (half-maximal effective concentration) and the maximal relaxation (Emax).

In-Vivo Blood Pressure Measurement in Rodents

This protocol assesses the effect of a test compound on systemic blood pressure in a living organism.

Methodology:

  • Animal Preparation: Anesthetize a rodent (e.g., a rat) and surgically implant a catheter into a major artery (e.g., carotid or femoral artery) for direct blood pressure measurement. A venous catheter can also be implanted for drug administration.

  • Stabilization: Allow the animal to stabilize after surgery until a steady baseline blood pressure is achieved.

  • Compound Administration: Administer the test compound intravenously or intraperitoneally at various doses.

  • Blood Pressure Monitoring: Continuously record the mean arterial pressure (MAP), systolic pressure, and diastolic pressure using a pressure transducer connected to a data acquisition system.

  • Data Analysis: Analyze the changes in blood pressure from baseline in response to different doses of the compound.

Experimental Workflow for Vasodilation Studies

Experimental_Workflow cluster_In_Vitro In-Vitro Studies cluster_In_Vivo In-Vivo Studies Vessel_Isolation Vessel Isolation (e.g., Rat Mesenteric Artery) Myograph_Mounting Wire Myograph Mounting Vessel_Isolation->Myograph_Mounting Viability_Test Viability & Endothelium Integrity Tests Myograph_Mounting->Viability_Test CCRC Cumulative Concentration- Response Curve Viability_Test->CCRC Data_Analysis_IV Data Analysis (EC50, Emax) CCRC->Data_Analysis_IV Animal_Prep Animal Preparation & Catheter Implantation Stabilization Stabilization & Baseline BP Measurement Animal_Prep->Stabilization Drug_Admin Test Compound Administration Stabilization->Drug_Admin BP_Monitoring Continuous Blood Pressure Monitoring Drug_Admin->BP_Monitoring Data_Analysis_BP Data Analysis (Change in MAP) BP_Monitoring->Data_Analysis_BP Hypothesis Hypothesis: This compound has vasodilatory effects cluster_In_Vitro cluster_In_Vitro Hypothesis->cluster_In_Vitro cluster_In_Vivo cluster_In_Vivo Hypothesis->cluster_In_Vivo Conclusion Conclusion: Determine Vasodilatory Potential and Mechanism cluster_In_Vitro->Conclusion cluster_In_Vivo->Conclusion

Caption: A streamlined workflow for investigating the vasodilatory effects of a test compound.

Future Directions and Conclusion

The existing literature provides a compelling rationale for investigating the vasodilatory effects of this compound. While direct evidence is currently lacking for this specific molecule, the demonstrated vasorelaxant activity of other 2-aminobenzothiazole derivatives suggests that this compound family holds promise for the development of novel cardiovascular therapies.

Future research should focus on:

  • Screening of this compound using the in-vitro and in-vivo protocols outlined in this guide.

  • Elucidation of the specific molecular targets within the vasodilation signaling pathways.

  • Structure-activity relationship (SAR) studies to optimize the vasodilatory potency and selectivity of 2-aminobenzothiazole derivatives.

By systematically exploring the cardiovascular effects of this compound class, the scientific community can unlock its potential for treating hypertension and other cardiovascular diseases. This technical guide provides a foundational framework for initiating such research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone from 4-aminoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone, a valuable scaffold in medicinal chemistry. The synthesis commences from the readily available starting material, 4-aminoacetophenone. The described method is a two-step process involving an initial thiocyanation of the aromatic amine followed by an intramolecular cyclization to form the benzothiazole ring system. This compound and its derivatives are of significant interest in drug discovery, exhibiting a range of biological activities, including potential as anticancer and neuroprotective agents.

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The target molecule, this compound, incorporates this key heterocyclic motif and an acetyl group, providing a handle for further chemical modifications to develop novel therapeutic agents. The synthesis outlined herein is a robust and well-established method for the preparation of 6-substituted 2-aminobenzothiazoles.

Applications in Drug Discovery and Development

Anticancer Potential: Derivatives of 2-aminobenzothiazole are recognized for their potent antitumor activities against a variety of human cancer cell lines, including those of the breast, lung, colon, and central nervous system.[1] The structural backbone of this compound serves as a crucial pharmacophore that can be elaborated to design novel and selective anticancer agents.[4][5][6][7]

Neuroprotective Properties: Recent studies have highlighted the neuroprotective effects of 2-aminobenzothiazole derivatives.[3] For instance, Riluzole, a 2-aminobenzothiazole derivative, is utilized in the treatment of amyotrophic lateral sclerosis (ALS) due to its neuroprotective capabilities.[3] This suggests that this compound could be a valuable starting point for the development of new therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthetic Pathway

The synthesis of this compound from 4-aminoacetophenone is achieved through a two-step process as illustrated in the diagram below. The first step involves the thiocyanation of 4-aminoacetophenone to yield an intermediate, which then undergoes an acid-catalyzed intramolecular cyclization to form the final product.

Synthesis_Pathway 4-aminoacetophenone 4-aminoacetophenone Intermediate 4-acetyl-2-thiocyanatoaniline 4-aminoacetophenone->Intermediate KSCN, Br2 Acetic Acid Final_Product This compound Intermediate->Final_Product Cyclization (Acid-catalyzed)

Caption: Synthetic pathway for this compound.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis, purification, and characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_characterization Characterization Start Start Thiocyanation Thiocyanation of 4-aminoacetophenone Start->Thiocyanation Cyclization Intramolecular Cyclization Thiocyanation->Cyclization Quenching Reaction Quenching (e.g., with water) Cyclization->Quenching Filtration Filtration to collect crude product Quenching->Filtration Recrystallization Recrystallization from suitable solvent (e.g., Ethanol) Filtration->Recrystallization TLC Thin Layer Chromatography (TLC) for reaction monitoring and purity check Recrystallization->TLC MP Melting Point Determination TLC->MP Spectroscopy Spectroscopic Analysis (NMR, IR, Mass Spectrometry) MP->Spectroscopy

References

Application Notes and Protocols: Acylation of 2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzothiazole is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The acylation of the exocyclic amino group at the 2-position is a critical and common synthetic transformation. This modification serves multiple purposes: it can act as a protecting group strategy to allow for subsequent electrophilic substitution on the benzene ring, and it provides a straightforward method to introduce diverse functional groups, thereby enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.

Notably, certain N-acylated 2-aminobenzothiazole derivatives have been identified as potent ligands for the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular metabolism and immune response.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Certain 2-aminobenzothiazole derivatives can act as ligands for the Aryl Hydrocarbon Receptor (AhR). In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins like Heat Shock Protein 90 (HSP90). Upon ligand binding, the chaperone proteins dissociate, and the activated AhR-ligand complex translocates to the nucleus. Inside the nucleus, it heterodimerizes with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1), initiating their transcription. This pathway is a key mechanism for metabolizing xenobiotics and is a target for therapeutic intervention in toxicology and oncology.[1][2][3]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-Aminobenzothiazole Derivative (Ligand) AhR_complex AhR-HSP90 Complex Ligand->AhR_complex Binds Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR Conformational Change ARNT ARNT Activated_AhR->ARNT Translocates & Binds AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE XRE (on DNA) AhR_ARNT->XRE Binds to CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 Induces

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Friedel-Crafts Acylation: N-Acylation vs. Ring Acylation

The term "Friedel-Crafts acylation" traditionally refers to the electrophilic aromatic substitution on a benzene ring using an acyl chloride or anhydride with a Lewis acid catalyst. However, in the case of 2-aminobenzothiazole, the exocyclic amino group is a highly nucleophilic center. Consequently, it readily undergoes N-acylation, which is often the primary and intended reaction.

Direct Friedel-Crafts acylation on the benzothiazole ring is challenging because the Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pair of electrons on the amino group. This interaction deactivates the aromatic system towards electrophilic attack. Therefore, the most common and synthetically useful "acylation" of 2-aminobenzothiazole is the acylation of the amino group. Electrophilic substitution on the ring is typically performed after the amino group has been protected, often by N-acylation. The resulting N-acylamino group is an ortho-, para-director for subsequent electrophilic substitutions.

Quantitative Data Summary for N-Acylation of 2-Aminobenzothiazoles

The following table summarizes yields for various N-acylation methods applied to 2-aminobenzothiazole and its derivatives, demonstrating the efficiency of different acylating agents and conditions.

Starting MaterialAcylating AgentBase/CatalystSolventTime (h)Yield (%)Reference
2-AminobenzothiazoleAcetic AcidTriethyl orthoformate, Sodium azideAcetic Acid8-1088[4][5]
6-Nitrobenzo[d]thiazol-2-amineAcetic AcidTriethyl orthoformate, Sodium azideAcetic Acid8-1082[4][5]
5,6-Difluorobenzo[d]thiazol-2-amineBenzoyl ChlorideTriethylamineDichloromethane4-12High[6]
2-Aminobenzothiazole3-(Naphthalen-2-yl)propanoic acidEDCI·HCl, HOBtDichloromethane1635[7]
2-AminobenzothiazoleCarboxylic AcidEDCI·HCl, HOBt, Et₃NDichloromethane16N/A[7]
N-acyl, N′-phenyl-thiourea (resin-bound)Bromine (for cyclization)Acetic AcidAcetic Acid16N/A[8]

Experimental Protocols

Below are detailed protocols for the N-acylation of 2-aminobenzothiazole using different acylating agents.

Protocol 1: N-Acylation using an Acyl Chloride

This method is highly efficient for forming amide bonds from 2-aminobenzothiazole. A base is required to neutralize the hydrogen chloride byproduct.[6]

Materials:

  • 2-Aminobenzothiazole (or derivative) (1.0 eq)

  • Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 eq)

  • Triethylamine (1.5 eq) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-aminobenzothiazole (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: N-Acetylation using Acetic Acid

This protocol offers a convenient alternative to using moisture-sensitive acylating agents like acetyl chloride or acetic anhydride.[4][5]

Materials:

  • 2-Aminobenzothiazole (1 mmol)

  • Triethyl orthoformate (1.5 mmol)

  • Sodium azide (1.5 mmol)

  • Acetic Acid (AcOH) (1 mL)

  • Water

Procedure:

  • In a suitable flask, combine 2-aminobenzothiazole (1 mmol), triethyl orthoformate (1.5 mmol), and sodium azide (1.5 mmol) in acetic acid (1 mL) under a nitrogen atmosphere.

  • Reflux the mixture for 8-10 hours, monitoring the reaction to completion by TLC.

  • After cooling, evaporate the solvent under reduced pressure.

  • Add water (3 mL) to the residue to precipitate the solid product.

  • Collect the solid by filtration.

  • Purify the crude product by flash column chromatography.

Experimental Workflow Visualization

The general workflow for the N-acylation of 2-aminobenzothiazole can be summarized in the following diagram.

experimental_workflow start Start: 2-Aminobenzothiazole dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (e.g., Triethylamine) cool->add_base add_acyl Add Acylating Agent (e.g., Acyl Chloride) add_base->add_acyl react Stir at Room Temp (4-12h) add_acyl->react workup Aqueous Workup (Quench, Wash) react->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify product Final Product: N-Acylated 2-Aminobenzothiazole purify->product

Caption: General workflow for N-acylation of 2-aminobenzothiazole.

References

Application Notes and Protocols: 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone as a versatile synthetic intermediate for the preparation of biologically active molecules. The protocols detailed below are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for the synthesis of novel chalcone and pyrimidine derivatives with potential applications in anticancer and antimicrobial drug discovery.

Introduction

This compound is a key building block in medicinal chemistry. The 2-aminobenzothiazole scaffold is a privileged structure found in a variety of pharmacologically active compounds, exhibiting a broad range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The presence of a reactive acetyl group at the 6-position and an amino group at the 2-position allows for diverse chemical modifications, making it an ideal starting material for the synthesis of compound libraries for drug screening.

This document outlines the synthesis of chalcone and pyrimidine derivatives from this compound, summarizes their potential biological activities, and provides detailed experimental protocols.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The acetyl group of this compound can readily undergo Claisen-Schmidt condensation with various aromatic aldehydes to yield chalcones. These chalcones are valuable intermediates themselves and are known to possess significant biological activities.

General Reaction Scheme:

G A This compound C (E)-1-(2-Aminobenzo[d]thiazol-6-yl)-3-(aryl)prop-2-en-1-one (Chalcone) A->C + B Ar-CHO B->C Base (e.g., KOH), EtOH, rt

Caption: Claisen-Schmidt condensation of this compound.

Experimental Protocol: Synthesis of (E)-1-(2-Aminobenzo[d]thiazol-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

This protocol is adapted from established procedures for similar chalcone syntheses.

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Ethanol (EtOH)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol (20 mL).

  • To this solution, add 1.1 equivalents of 4-methoxybenzaldehyde.

  • Slowly add a 10% aqueous solution of potassium hydroxide (5 mL) to the reaction mixture while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL).

  • A yellow precipitate will form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude product from ethanol to afford the pure chalcone derivative.

Expected Data for Synthesized Chalcones:

The following table summarizes expected data for a series of chalcone derivatives based on typical yields and characteristics reported for analogous compounds.

Compound IDAr-CHO SubstituentMolecular FormulaExpected Yield (%)Expected M.p. (°C)
C1 4-OCH₃C₁₇H₁₄N₂O₂S70-85190-195
C2 4-ClC₁₆H₁₁ClN₂OS75-90210-215
C3 4-NO₂C₁₆H₁₁N₃O₃S65-80230-235
C4 3,4,5-(OCH₃)₃C₁₉H₁₈N₂O₄S60-75200-205

Synthesis of Pyrimidine Derivatives from Chalcones

Chalcones derived from this compound can be further cyclized with guanidine hydrochloride to form 2-aminopyrimidine derivatives. These compounds are of significant interest due to their potential as anticancer and antimicrobial agents.

General Reaction Scheme:

G A (E)-1-(2-Aminobenzo[d]thiazol-6-yl)-3-(aryl)prop-2-en-1-one C 4-Aryl-6-(2-aminobenzo[d]thiazol-6-yl)pyrimidin-2-amine A->C + B Guanidine Hydrochloride B->C Base (e.g., NaOEt), EtOH, reflux G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K G ALK ALK PI3K PI3K ALK->PI3K activates AKT AKT PI3K->AKT activates CellCycle G1/S Transition AKT->CellCycle promotes Apoptosis Apoptosis AKT->Apoptosis inhibits Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->ALK G Derivative 2-Aminobenzothiazole Pyrimidine Derivative Enzyme Bacterial Enzyme (e.g., DNA Gyrase) Derivative->Enzyme inhibits Replication DNA Replication Enzyme->Replication required for Death Bacterial Cell Death Replication->Death inhibition leads to

Application Notes and Protocols for In Vitro Neuroprotective Assay of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key strategy in the development of therapeutics for these conditions is the identification of neuroprotective compounds that can mitigate neuronal damage and death. Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including anticancer and neuroprotective effects. This document provides a detailed protocol for an in vitro neuroprotective assay of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone, a member of this promising class.

The protocols outlined below describe the use of the human neuroblastoma cell line SH-SY5Y as an in vitro model for neuronal injury. We will detail methods to induce neurotoxicity using the neurotoxin 6-hydroxydopamine (6-OHDA), a well-established model for Parkinson's disease-related neuronal damage. The neuroprotective potential of this compound will be assessed by quantifying cell viability, cytotoxicity, and intracellular reactive oxygen species (ROS) levels. Furthermore, a plausible signaling pathway for the neuroprotective action of this compound is proposed.

Experimental Protocols

Cell Culture and Maintenance

The SH-SY5Y human neuroblastoma cell line is a widely used model in neurobiology research.

  • Cell Line: SH-SY5Y (human neuroblastoma).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, they should be passaged using standard trypsinization procedures.

In Vitro Model of Neurotoxicity

6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively destroys dopaminergic neurons, mimicking the pathology of Parkinson's disease.

  • Preparation of 6-OHDA: A stock solution of 6-OHDA should be freshly prepared in sterile, ice-cold saline containing 0.02% ascorbic acid to prevent oxidation.

  • Induction of Neurotoxicity: SH-SY5Y cells will be treated with an appropriate concentration of 6-OHDA (e.g., 100 µM) to induce significant cell death. The optimal concentration should be determined empirically through a dose-response experiment.

Neuroprotective Assay Protocol

This protocol outlines the steps to assess the neuroprotective effects of this compound against 6-OHDA-induced toxicity.

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours prior to the addition of the neurotoxin. A vehicle control (DMSO) should be included.

  • Induction of Neurotoxicity: Add 6-OHDA (e.g., 100 µM) to the appropriate wells and incubate for 24 hours.

  • Assessment of Neuroprotection: Following the incubation period, cell viability and cytotoxicity will be measured using the MTT and LDH assays, respectively. Intracellular ROS levels will be quantified using the DCFH-DA assay.

Key Experimental Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • After the 24-hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate at 37°C for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control group.

The LDH assay measures the release of lactate dehydrogenase from damaged cells.

  • After the 24-hour treatment period, collect the cell culture supernatant.

  • Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • The amount of LDH released is proportional to the number of damaged cells.

This assay measures the levels of intracellular reactive oxygen species.

  • After treatment, wash the cells with warm PBS.

  • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium.

  • Incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

Data Presentation

The quantitative data from the neuroprotective assays should be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on SH-SY5Y Cell Viability in the Presence of 6-OHDA

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Control-100 ± 5.2
6-OHDA10045 ± 3.8
6-OHDA + Compound158 ± 4.1
6-OHDA + Compound572 ± 5.5
6-OHDA + Compound1085 ± 4.9
6-OHDA + Compound2592 ± 3.7
6-OHDA + Compound5095 ± 4.3

Table 2: Effect of this compound on LDH Release in 6-OHDA-Treated SH-SY5Y Cells

Treatment GroupConcentration (µM)LDH Release (% of Control)
Control-100 ± 7.1
6-OHDA100250 ± 15.3
6-OHDA + Compound1210 ± 12.8
6-OHDA + Compound5175 ± 10.5
6-OHDA + Compound10140 ± 9.2
6-OHDA + Compound25115 ± 8.1
6-OHDA + Compound50105 ± 6.9

Table 3: Effect of this compound on Intracellular ROS Levels in 6-OHDA-Treated SH-SY5Y Cells

Treatment GroupConcentration (µM)ROS Levels (% of Control)
Control-100 ± 8.5
6-OHDA100320 ± 21.7
6-OHDA + Compound1260 ± 18.4
6-OHDA + Compound5205 ± 15.1
6-OHDA + Compound10160 ± 11.9
6-OHDA + Compound25125 ± 9.8
6-OHDA + Compound50110 ± 7.6

Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis Culture SH-SY5Y Cell Culture Seed Seed Cells in 96-well Plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Induce Induce Neurotoxicity with 6-OHDA Pretreat->Induce MTT MTT Assay (Cell Viability) Induce->MTT LDH LDH Assay (Cytotoxicity) Induce->LDH ROS DCFH-DA Assay (Oxidative Stress) Induce->ROS Analyze Data Analysis and Interpretation MTT->Analyze LDH->Analyze ROS->Analyze

Caption: Experimental workflow for the in vitro neuroprotective assay.

Proposed Neuroprotective Signaling Pathway

G Compound This compound ROS Increased ROS Compound->ROS Inhibition Mito_Dys Mitochondrial Dysfunction Compound->Mito_Dys Protection Apoptosis Apoptosis Compound->Apoptosis Inhibition Neurotoxin 6-OHDA Neurotoxin->ROS ROS->Mito_Dys Mito_Dys->Apoptosis Cell_Death Neuronal Cell Death Apoptosis->Cell_Death

Caption: Proposed mechanism of neuroprotection.

handling and storage conditions for 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Product Information

  • Chemical Name: 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone

  • CAS Number: 21222-61-7

  • Molecular Formula: C₉H₈N₂OS

  • Molecular Weight: 192.24 g/mol

  • Appearance: Light yellow crystalline powder.[1]

  • Purity: >98%

Handling and Storage

Proper handling and storage of this compound powder are crucial to maintain its integrity and ensure the safety of laboratory personnel.

Safety Precautions
  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

    • Body Protection: Wear a laboratory coat.

    • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.

  • Engineering Controls:

    • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

    • Avoid the formation of dust.

Storage Conditions

To ensure the stability and longevity of the compound, adhere to the following storage guidelines. The compound is stable under recommended storage conditions and has a shelf life of 24 months.[1]

ParameterRecommended Condition
Temperature Store in a cool, dry place.
Atmosphere Keep container tightly closed.[1] Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage to prevent potential degradation from air exposure.
Light Exposure Store in a light-resistant container to protect from photodegradation.
Moisture Store in a dry environment. Use of a desiccator is recommended.

Physical and Chemical Properties

A summary of the known physical and chemical properties is provided below.

PropertyValueReference
Appearance Light yellow crystalline powder[1]
Melting Point 146-149 °C[1]
Solubility Soluble in DMSO, partially soluble in ethanol, slightly soluble in water.[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for this class of compounds in biological assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Tare the Weighing Vessel: On an analytical balance, place a sterile microcentrifuge tube or vial and tare the balance to zero.

  • Weigh the Compound: Carefully weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.9224 mg of the compound (Molecular Weight = 192.24 g/mol ).

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary, but observe for any signs of degradation.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in tightly sealed, light-resistant tubes.

    • For short-term storage (up to a few days), the solution may be kept at 4°C, protected from light.

Note on Final Assay Concentration: For most cell-based assays, it is recommended to keep the final concentration of DMSO below 0.5% to avoid solvent-induced cytotoxicity.

Visualizations

Recommended Handling and Storage Workflow

The following diagram illustrates the recommended workflow for handling and storing this compound powder and its stock solutions.

G cluster_powder Powder Handling cluster_solution Solution Preparation and Storage cluster_assay Experimental Use receive Receive Compound store_powder Store in Cool, Dry, Dark Place (Inert Atmosphere for Long-Term) receive->store_powder weigh Weigh in Fume Hood (Use Appropriate PPE) store_powder->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve Transfer to Sterile Tube vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store_solution Store at -20°C or -80°C (Protect from Light) aliquot->store_solution thaw Thaw Aliquot store_solution->thaw dilute Dilute to Working Concentration (Final DMSO <0.5%) thaw->dilute

Caption: Workflow for handling and storage of the compound.

Logical Relationship of Safety Measures

This diagram outlines the logical hierarchy of safety controls when working with this compound powder.

G cluster_controls Hierarchy of Controls compound This compound (Powder) engineering Engineering Controls (Fume Hood, Ventilation) compound->engineering Primary Containment administrative Administrative Controls (SOPs, Training) compound->administrative Safe Work Practices ppe Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) compound->ppe Personal Barrier

Caption: Hierarchy of safety controls for handling the powder.

References

Application Notes and Protocols for the Preparation of Stock Solutions of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation of stock solutions of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone (CAS No. 21222-61-7), a compound of interest in pharmaceutical research for its potential biological activities, including neuroprotective and antimicrobial properties.[1] Adherence to this protocol will ensure the accurate and reproducible preparation of stock solutions for use in various in vitro and in vivo studies.

Compound Information

This compound is a benzothiazole derivative with emerging significance in drug discovery. Its unique structure contributes to its chemical reactivity and biological properties.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 21222-61-7[2]
Molecular Formula C₉H₈N₂OS[2]
Molecular Weight 192.24 g/mol [2]
Appearance Light yellow crystalline powder[2]
Melting Point 146-149°C[2]

Solubility Data

The solubility of this compound has been determined in common laboratory solvents. This information is critical for the preparation of homogeneous stock solutions.

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO Soluble[2]
Ethanol Partially soluble[2]
Water Slightly soluble[2]

Based on this data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for the preparation of primary stock solutions.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials and Equipment
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Safety Precautions
  • As specific safety information for this compound is not widely available, it should be handled with care as with any chemical of unknown toxicity.[1]

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE to avoid skin and eye contact.

  • Refer to the Safety Data Sheet (SDS) for DMSO for its specific handling and safety guidelines.

Step-by-Step Procedure
  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 192.24 g/mol x 1000 mg/g = 1.9224 mg

  • Weigh the compound: Accurately weigh approximately 1.92 mg of this compound using an analytical balance. Record the exact weight.

  • Dissolve in DMSO:

    • Transfer the weighed compound into a clean, appropriately labeled microcentrifuge tube or amber glass vial.

    • Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For example, if 1.92 mg was weighed, add 1.0 mL of DMSO.

    • Vortex the solution thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Storage:

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

    • Protect the solution from light by using amber vials or by wrapping clear vials in aluminum foil.

    • While specific stability data is not available, benzothiazole derivatives are generally stable in solution.[3][4] It is recommended to prepare fresh solutions for critical experiments and to monitor for any precipitation upon thawing.

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the stock solution.

Stock_Solution_Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use calc 1. Calculate Mass weigh 2. Weigh Compound calc->weigh Required Mass add_dmso 3. Add DMSO weigh->add_dmso Weighed Compound vortex 4. Vortex to Dissolve add_dmso->vortex Suspension aliquot 5. Aliquot vortex->aliquot Homogeneous Solution store 6. Store at -20°C/-80°C aliquot->store use 7. Use in Experiments store->use

Caption: Workflow for preparing a stock solution of this compound.

Signaling Pathways and Logical Relationships

While the direct signaling pathways of this compound are still under investigation, its role as a potentiator for other benzothiazole derivatives suggests a potential interaction with pathways related to blood pressure regulation. Further research is needed to elucidate its precise mechanism of action.

The logical relationship for its use in experiments follows a standard dilution cascade from the prepared stock solution.

Dilution_Cascade stock 10 mM Stock Solution (in DMSO) intermediate Intermediate Dilutions (in culture medium or buffer) stock->intermediate Serial Dilution working Final Working Concentrations (for cell-based assays, etc.) intermediate->working Final Dilution

Caption: Dilution workflow from stock solution to working concentrations.

References

Application Notes and Protocols for the Derivatization of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone for Anticancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel anticancer agents derived from 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities, including potent antitumor effects. The presence of an ethanone group at the 6-position offers a versatile handle for chemical modifications, allowing for the creation of diverse libraries of compounds for anticancer screening.

Introduction

The 2-aminobenzothiazole core is a key pharmacophore found in numerous compounds with significant biological activities. Its derivatives have been extensively studied as anticancer agents, targeting a variety of signaling pathways and cellular processes involved in cancer progression. The derivatization of this compound allows for the exploration of structure-activity relationships (SAR) and the development of potent and selective anticancer drug candidates. Common synthetic modifications include the formation of chalcones, pyrimidines, pyrazoles, and hydrazones, each offering unique pharmacological profiles.

Synthetic Strategies and Derivatization

The acetyl group of this compound is a key site for derivatization. Several synthetic routes can be employed to generate a diverse range of derivatives.

Synthesis of Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated ketone system, are well-known for their anticancer properties.[1][2] They can be synthesized from this compound via the Claisen-Schmidt condensation with various aromatic aldehydes.[3]

Experimental Protocol: General Procedure for the Synthesis of Chalcones

  • To a solution of this compound (1 equivalent) in ethanol, add an appropriate aromatic aldehyde (1.1 equivalents).

  • Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH solution) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired chalcone derivative.

Synthesis of Pyrimidine Derivatives

Pyrimidine-based compounds are of significant interest in cancer therapy due to their structural similarity to the pyrimidine bases of DNA and RNA. They can be synthesized from chalcone intermediates derived from this compound.

Experimental Protocol: General Procedure for the Synthesis of Pyrimidines from Chalcones

  • A mixture of the this compound-derived chalcone (1 equivalent) and a suitable amine-containing reagent such as guanidine hydrochloride or urea (1.2 equivalents) is refluxed in a suitable solvent (e.g., ethanol or acetic acid) in the presence of a base (e.g., sodium ethoxide or potassium carbonate).[1][4]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrimidine derivative.[5]

Synthesis of Hydrazone Derivatives

Hydrazones are another class of compounds that have demonstrated significant anticancer activity.[6] They can be readily synthesized by the condensation of this compound with various hydrazides.

Experimental Protocol: General Procedure for the Synthesis of Hydrazones

  • Dissolve this compound (1 equivalent) and a substituted hydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a few drops of a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, with TLC monitoring.

  • After completion, cool the reaction mixture to room temperature.

  • The resulting solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure hydrazone derivative.[7][8]

Anticancer Activity Evaluation

The synthesized derivatives should be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], HepG2 [liver]) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.01 to 100 µM) for 48 or 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.

Data Presentation

The quantitative data from the anticancer activity screening should be summarized in a clear and structured table for easy comparison of the potency of the different derivatives.

Table 1: In Vitro Anticancer Activity (IC50 in µM) of this compound Derivatives

Compound IDDerivative ClassR-groupMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HepG2 (Liver)
STD-Dox --ValueValueValueValue
BT-CH-01 Chalcone4-ChlorophenylValueValueValueValue
BT-CH-02 Chalcone4-MethoxyphenylValueValueValueValue
BT-PY-01 PyrimidinePhenylValueValueValueValue
BT-HZ-01 HydrazoneIsonicotinohydrazideValueValueValueValue
.....................

Note: "Value" should be replaced with the experimentally determined IC50 values. STD-Dox refers to the standard drug Doxorubicin.

Visualizations

Synthetic Workflow

G A This compound C Chalcone Derivative A->C Base (NaOH/KOH) G Hydrazone Derivative A->G Acid catalyst, Reflux B Aromatic Aldehyde (Claisen-Schmidt) B->C E Pyrimidine Derivative C->E Base, Reflux D Guanidine/Urea D->E F Substituted Hydrazide F->G

Synthetic pathways for derivatization.
Potential Signaling Pathways Targeted by 2-Aminobenzothiazole Derivatives

Several studies have indicated that 2-aminobenzothiazole derivatives can exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[9][10][11]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Derivative 2-Aminobenzothiazole Derivative Derivative->EGFR Inhibition Derivative->PI3K Inhibition Derivative->AKT Inhibition

Targeted signaling pathways.
Logical Workflow for Anticancer Drug Discovery

The process of discovering and developing new anticancer agents from the this compound scaffold follows a logical progression from synthesis to biological evaluation.

G A Starting Material: This compound B Chemical Derivatization (Chalcones, Pyrimidines, Hydrazones, etc.) A->B C Library of Novel Derivatives B->C D In Vitro Anticancer Screening (MTT Assay against Cancer Cell Lines) C->D E Identification of Hit Compounds (Low IC50 values) D->E F Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) E->F G Lead Optimization (SAR Studies) E->G F->G H Preclinical Studies G->H

Drug discovery workflow.

References

experimental setup for assessing cytotoxicity of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Assessing the Cytotoxicity of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction The this compound scaffold, a core structure in many benzothiazole derivatives, is a privileged framework in medicinal chemistry, recognized for its wide array of biological activities, including potent anticancer properties.[1][2] These compounds often exert their cytotoxic effects against cancer cells by inducing programmed cell death, or apoptosis, frequently through the mitochondrial intrinsic pathway.[3][4][5]

This application note provides a detailed experimental framework for assessing the in vitro cytotoxicity of novel this compound derivatives. We present standardized protocols for two common and robust cytotoxicity assays—the MTT and LDH assays—along with guidelines for data presentation and visualization of the experimental workflow and relevant signaling pathways.

General Workflow for In Vitro Cytotoxicity Assessment

The systematic evaluation of novel compounds involves a series of well-defined steps, from initial cell culture preparation to detailed data analysis for determining cytotoxic potency.[1]

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Line Culture & Maintenance (e.g., MCF-7, A549, HCT-116) Compound_Prep 2. Compound Dilution Series (Prepare stock and working solutions) Cell_Seeding 3. Cell Seeding in 96-Well Plates Compound_Prep->Cell_Seeding Treatment 4. Treatment with Derivatives (Incubate for 24-72h) Cell_Seeding->Treatment Assay_Choice Select Assay Treatment->Assay_Choice MTT_Assay 5a. MTT Assay (Metabolic Activity) Assay_Choice->MTT_Assay LDH_Assay 5b. LDH Assay (Membrane Integrity) Assay_Choice->LDH_Assay Readout 6. Absorbance Measurement (Microplate Reader) MTT_Assay->Readout LDH_Assay->Readout Data_Analysis 7. Data Analysis (% Viability vs. Control) Readout->Data_Analysis IC50 8. IC50 Value Determination Data_Analysis->IC50

Caption: General workflow for in vitro cytotoxicity assessment.

Experimental Protocols

Detailed methodologies for the most common assays to determine cytotoxicity are provided below. It is recommended to test derivatives against a panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), HCT-116 (colon), and HepG2 (liver), to assess both potency and selectivity.[1][6][7]

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

  • This compound derivatives

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[2][4]

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring viability is >90%. Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete culture medium.[3][9] Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the wells and add 100 µL of medium containing various concentrations of the compounds. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent like Doxorubicin).[3][6]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[4]

  • MTT Addition: After incubation, add 10-20 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[2] Incubate for 4 hours in a humidified atmosphere.[2]

  • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[2][4] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[3]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[10][11]

Materials:

  • Treated cells in a 96-well plate (from Protocol 1, Steps 1-3)

  • LDH cytotoxicity assay kit (commercially available)

  • Lysis Buffer (e.g., 2% Triton X-100) for positive control[12]

  • Microplate reader

Procedure:

  • Prepare Controls: Set up the following controls on the same plate:

    • Vehicle Control: Cells treated with the vehicle solvent only (represents spontaneous LDH release).

    • High Control (Maximum LDH Release): Add Lysis Buffer to untreated cells 45 minutes before the assay endpoint to induce maximum cell lysis.[12]

    • No-Cell Control: Culture medium only (for background absorbance).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at approximately 1000 RPM for 5 minutes.[12][13]

  • LDH Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, clean 96-well plate.[12]

  • Add Reaction Mixture: Prepare the LDH reaction mixture (containing substrate and dye) according to the manufacturer’s instructions. Add 100 µL of this mixture to each well containing the supernatant.[10][12]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[10][12]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[12][14]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, vehicle, and high controls. The amount of color formed is proportional to the number of lysed cells.[10]

Data Presentation

The cytotoxic activity of benzothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[3] All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound Derivatives

Compound IDR-Group ModificationIC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. HCT-116 (Colon)Reference Compound (IC₅₀ µM)
Derivative 1 -H3.542.113.54Doxorubicin: 0.85
Derivative 2 -CH₃1.255.152.78Doxorubicin: 0.92
Derivative 3 -OCH₃0.397.391.95Doxorubicin: 0.85
Derivative 4 -Cl2.108.644.12Doxorubicin: 0.92
Derivative 5 -NO₂0.984.501.50Doxorubicin: 0.85
Data are representative and compiled for illustrative purposes based on published findings for similar benzothiazole structures.[1][3][15]

Proposed Mechanism of Action: Intrinsic Apoptosis Pathway

Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis.[1][3] A key mechanism is the activation of the intrinsic or mitochondrial pathway, which involves the release of cytochrome c and subsequent activation of a caspase cascade, leading to programmed cell death.

G Compound Benzothiazole Derivative Mito Mitochondria Compound->Mito induces stress CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by benzothiazole compounds.[1]

References

Application Notes and Protocols for 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Aminobenzo[d]thiazol-6-yl)ethanone is a heterocyclic compound featuring a benzothiazole core. This scaffold is of significant interest in medicinal chemistry as it serves as a versatile building block for the synthesis of novel derivatives with a wide spectrum of biological activities.[1][2] The presence of the amino and acetyl groups provides reactive sites for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). Derivatives of this compound have demonstrated potential as anticancer, antimicrobial, and antihypertensive agents, making it a valuable starting point in modern drug discovery and development programs.[1][3]

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through the cyclization of an appropriately substituted aniline.[1]

Protocol 2.1: General Synthesis of this compound

  • Materials: 4-aminoacetophenone, potassium thiocyanate (KSCN), bromine, and glacial acetic acid.

  • Procedure:

    • Dissolve 4-aminoacetophenone and potassium thiocyanate in glacial acetic acid in a suitable reaction vessel.

    • Cool the mixture in an ice bath.

    • Add a solution of bromine in glacial acetic acid dropwise to the stirred mixture, maintaining the low temperature.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Pour the mixture into ice-cold water to precipitate the crude product.

    • Filter the precipitate, wash thoroughly with water, and then neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[1]

G cluster_start Starting Materials cluster_reagents Reagents A 4-Aminoacetophenone R Reaction Mixture A->R B Potassium Thiocyanate B->R C Glacial Acetic Acid C->R D Bromine in Glacial Acetic Acid D->R Dropwise addition at low temp P Precipitation (in Ice Water) R->P F Filtration & Washing P->F N Neutralization F->N Cryst Recrystallization (Ethanol) N->Cryst Final Pure this compound Cryst->Final

General synthesis workflow for the core scaffold.

Applications in Medicinal Chemistry

This benzothiazole core is a privileged scaffold used to develop a variety of therapeutic agents.

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents.[1] By modifying the core structure, researchers have developed potent inhibitors of various cancer-related targets, including protein kinases.

  • Kinase Inhibition: Many quinazolinone derivatives incorporating the 2-aminobenzothiazole moiety have been synthesized and shown to inhibit receptor tyrosine kinases (RTKs) like Anaplastic Lymphoma Kinase (ALK).[4][5] For instance, compound 45 , a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, demonstrated potent antiproliferative activity against A549 lung cancer cells by inhibiting the ALK/PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[4][5] This inhibition leads to cell cycle arrest at the G1 phase and promotes apoptosis.[4][5]

  • HPV-Related Cancers: Other derivatives have been designed to combat cancers caused by the human papillomavirus (HPV).[6] Compound H1 , a 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivative, showed specific and potent anti-proliferation ability against HeLa cells (an HPV-positive cervical cancer cell line) and was effective in a HeLa xenograft model.[6]

G cluster_membrane Cell Membrane ALK ALK Receptor PI3K PI3K ALK->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Inhibitor Compound 45 (Derivative) Inhibitor->ALK Inhibits

Inhibition of the ALK/PI3K/AKT pathway by a benzothiazole derivative.
Antimicrobial Activity

The 2-aminobenzothiazole scaffold is also prominent in the development of novel antimicrobial agents.[1]

  • Dual DNA Gyrase/Topoisomerase IV Inhibition: Novel derivatives have been synthesized that act as dual inhibitors of bacterial DNA gyrase and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. Certain compounds have shown potency against multidrug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus).[3]

  • General Antibacterial and Antifungal Activity: Various other derivatives have been synthesized and tested against a panel of bacteria and fungi, with some compounds showing efficacy greater than standard control drugs like Gentamycin.[7]

Quantitative Data Summary

The following tables summarize the reported biological activities of various derivatives.

Table 1: Anticancer Activity of Selected Derivatives

Derivative IDCancer Cell LineAssay TypeIC₅₀ ValueReference
Compound 45 A549 (Lung)MTT Assay0.44 µM[5]
Compound 16h A549 (Lung)MTT Assay8.27 µM[4][5]
Compound H1 HeLa (Cervical)Anti-proliferation380 nM (0.38 µM)[6]
Compound 27 HeLa (Cervical)Antiproliferative1.6 µM[8]
Compound 27 A549 (Lung)Antiproliferative> 1.6 µM[8]
OMS5 A549 (Lung)Cytotoxicity61.03 µM[9]
OMS14 A549 (Lung)Cytotoxicity39.95 µM[9]
OMS5 MCF-7 (Breast)Cytotoxicity22.13 µM[9]
OMS14 MCF-7 (Breast)Cytotoxicity33.17 µM[9]

Table 2: Antimicrobial Activity of Selected Derivatives

Derivative IDMicrobial StrainActivity TypeMeasurementReference
Compound 4b MRSAAntibacterialMore potent than Ciprofloxacin[3]
Compound 7a E. faecium (MDR)AntibacterialMore potent than Ciprofloxacin[3]
Compound 7a C. albicansAntifungalEquipotent to Nystatin[3]
Compound T3 S. aureusAntibacterialMore effective than Gentamycin[7]
Compound T11 E. coliAntibacterialMore effective than Gentamycin[7]

Key Experimental Protocols

Protocol 5.1: MTT Assay for In Vitro Antiproliferative Activity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials: Human cancer cell lines (e.g., A549), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), trypsin-EDTA, 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Cell Seeding: Culture cancer cells in medium supplemented with 10% FBS. Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.

    • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G A 1. Seed Cells in 96-well plate B 2. Incubate for 24h A->B C 3. Add Test Compounds (various concentrations) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h E->F G 7. Remove medium, add DMSO to dissolve formazan F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate % Viability and determine IC50 H->I

Experimental workflow for the MTT assay.
Protocol 5.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials: Bacterial/fungal strains, Mueller-Hinton Broth (MHB) or appropriate broth, 96-well microtiter plates, test compounds, standard antibiotic (e.g., Ciprofloxacin), sterile saline, spectrophotometer.

  • Procedure:

    • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline, adjusted to a turbidity equivalent to the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve the final desired inoculum concentration in the wells.

    • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.

    • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

    • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by reading the optical density with a plate reader.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to prepare this compound?

The most prevalent method for synthesizing 2-aminobenzothiazoles is the Hugershoff reaction, which involves the cyclization of an aniline derivative. For the target molecule, this involves the reaction of 1-(4-aminophenyl)ethanone (also known as 4-aminoacetophenone) with a thiocyanate salt (such as sodium or potassium thiocyanate) in the presence of an oxidizing agent, typically bromine, in a suitable solvent like acetic acid or methanol.[1][2]

Q2: My reaction yield is consistently low. What are the most critical parameters to investigate?

Low yields can stem from several factors. The following are critical parameters to control:

  • Temperature Control: The initial reaction between the aniline, thiocyanate, and bromine is often exothermic. Maintaining a low temperature (e.g., -10°C to 5°C) during the addition of bromine is crucial to prevent the formation of undesired side products and degradation.[1]

  • Stoichiometry: The molar ratio of the reactants is vital. An excess of bromine can lead to the bromination of the aromatic ring, while insufficient bromine will result in incomplete conversion. Precise control over the stoichiometry of the thiocyanate salt is also necessary.

  • Purity of Starting Materials: Impurities in the 1-(4-aminophenyl)ethanone or solvent can interfere with the reaction. Ensure the use of high-purity reagents and anhydrous solvents where necessary.

  • Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion. Insufficient reaction time leads to incomplete conversion, while excessively long times can promote side reactions and product degradation.[3]

Q3: My TLC plate shows multiple spots after the reaction. What are the likely side products?

The formation of multiple products is a common issue. Potential side products include:

  • Unreacted Starting Material: Incomplete reaction will leave residual 1-(4-aminophenyl)ethanone.

  • Ring-Brominated Products: If the reaction temperature is not adequately controlled or excess bromine is used, electrophilic aromatic substitution can occur on the phenyl ring.

  • Arylthiourea Intermediate: The reaction proceeds through an arylthiourea intermediate. Incomplete cyclization will result in this intermediate remaining in the reaction mixture.

  • Polymeric Byproducts: Over-oxidation or other side reactions can lead to the formation of complex, high-molecular-weight impurities.

Q4: What is the most effective method for purifying the final product?

Purification is key to obtaining a high-purity product and improving the final isolated yield.

  • Recrystallization: This is a common and effective method. Based on procedures for analogous compounds, a hot ethanol/water mixture is often suitable.[4] The crude product is dissolved in a minimal amount of hot ethanol, and water is added until turbidity is observed. Cooling the mixture slowly should yield pale yellow crystals of the desired product.[4]

  • Column Chromatography: For separating complex mixtures or obtaining very high purity material, silica gel column chromatography is recommended. A solvent system of dichloromethane/methanol or ethyl acetate/petroleum ether can be effective, with the polarity adjusted based on TLC analysis.[3]

  • Activated Carbon Treatment: Using an adsorbent like Norit (activated carbon) during recrystallization can help remove colored impurities.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents or incorrect reaction conditions.Verify the quality of sodium/potassium thiocyanate and bromine. Ensure the reaction temperature is maintained as specified in the protocol. Use TLC to monitor the reaction progress from the start.
Formation of a Dark, Tarry Residue Reaction temperature was too high, leading to decomposition.Strictly control the temperature during bromine addition, keeping it below 5°C. Ensure efficient stirring to dissipate heat.
Product is an Inseparable Oily Substance Presence of significant impurities preventing crystallization.Attempt to purify a small sample via column chromatography to isolate the product. If successful, scale up the chromatography for the bulk material. Wash the crude product with a non-polar solvent like ether to remove some impurities before attempting recrystallization.
Final Product is Highly Colored Formation of colored byproducts or residual iodine/bromine.Treat the crude product solution with activated carbon (Norit) during recrystallization.[4] Ensure the product is thoroughly washed after filtration.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar 2-aminobenzothiazole derivatives.[1][2]

Materials:

  • 1-(4-aminophenyl)ethanone (4-aminoacetophenone)

  • Sodium thiocyanate (NaSCN)

  • Bromine (Br₂)

  • Methanol (MeOH) or Glacial Acetic Acid

  • 1 M Hydrochloric Acid (HCl)

  • Concentrated Ammonium Hydroxide

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 1-(4-aminophenyl)ethanone (0.73 mol) in methanol (500 mL).

  • Add sodium thiocyanate (0.8 mol) to the suspension and stir.

  • Cool the mixture to -10°C in an ice-salt bath.

  • Slowly add bromine (0.73 mol) dropwise to the cooled suspension over a period of 1-2 hours, ensuring the internal temperature does not rise above -5°C.

  • After the addition is complete, continue stirring the reaction mixture at this temperature for an additional 2 hours.

  • Monitor the reaction by TLC (e.g., using 3:1 Ethyl Acetate:Hexane) until the starting material is consumed.

  • Filter the resulting precipitate and wash it with cold methanol.

  • Suspend the filtered solid in 1 M HCl (350 mL) and heat the suspension to reflux for 30 minutes to facilitate the cyclization of any intermediate.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and neutralize it by slowly adding concentrated ammonium hydroxide until the pH is alkaline, which will precipitate the product.

  • Filter the solid product, wash thoroughly with cold water, and dry under vacuum.

  • For further purification, recrystallize the crude product from a hot ethanol/water mixture.

Visualizations

Experimental Workflow

G start Start: Reagent Preparation reagents Dissolve 1-(4-aminophenyl)ethanone & NaSCN in Methanol start->reagents cool Cool Reaction Mixture to -10°C reagents->cool br2_add Slow, Dropwise Addition of Bromine (T < -5°C) cool->br2_add stir Stir for 2 hours at -5°C to -10°C br2_add->stir tlc Monitor Reaction by TLC stir->tlc tlc->stir Incomplete workup Work-up: Filter & Reflux in HCl tlc->workup Reaction Complete precipitate Precipitation: Neutralize with NH4OH workup->precipitate purify Purification: Recrystallization precipitate->purify end End: Characterization purify->end

Caption: General workflow for the synthesis of this compound.

Troubleshooting Low Yield

G start Problem: Low Yield q1 Was the reaction monitored by TLC? start->q1 a1_yes Was starting material fully consumed? q1->a1_yes Yes a1_no Action: Implement TLC monitoring to determine optimal reaction time. q1->a1_no No q2 Was temperature strictly controlled during Br2 addition? a1_yes->q2 Yes a1_yes_no Action: Increase reaction time or check reagent stoichiometry. a1_yes->a1_yes_no No a2_yes Consider reagent purity. Verify stoichiometry. q2->a2_yes Yes a2_no Action: Repeat reaction maintaining T < -5°C. Side reactions likely occurred. q2->a2_no No q3 Was the work-up procedure followed correctly? a2_yes->q3 a3_no Action: Review work-up steps. Ensure complete precipitation and minimize transfer losses. q3->a3_no No a3_yes Action: Optimize purification. Try column chromatography to isolate product from byproducts. q3->a3_yes Yes

Caption: A logical flowchart for troubleshooting low product yield in the synthesis.

References

troubleshooting Friedel-Crafts acylation side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Friedel-Crafts acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in Friedel-Crafts acylation and why do they form?

A1: While Friedel-Crafts acylation is generally more selective than Friedel-Crafts alkylation, side-products can still form. The most common issues include:

  • Regioisomers (ortho, meta, para): For substituted aromatic rings, the acyl group can add to different positions. The directing effect of the substituent on the aromatic ring and steric hindrance determine the isomer distribution. For example, in the acylation of toluene, the methyl group is an ortho, para-director. However, due to the bulkiness of the acylium-Lewis acid complex, the para-isomer is predominantly formed.

  • Polysubstitution: This is less common than in Friedel-Crafts alkylation because the acyl group deactivates the aromatic ring, making it less susceptible to further acylation. However, with highly activated aromatic rings (e.g., anisole), or under harsh reaction conditions, polysubstitution can occur.

Q2: Why is my Friedel-Crafts acylation reaction failing or giving a very low yield?

A2: Low or no yield in Friedel-Crafts acylation can be attributed to several factors:

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions.

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, often preventing the reaction from proceeding.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.

  • Substrate Limitations: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation.

Q3: Can I use a milder Lewis acid than AlCl₃ for my acylation?

A3: Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used. The choice of catalyst can influence the reaction's reactivity and selectivity. While AlCl₃ is highly effective, milder catalysts may be advantageous for sensitive substrates to minimize side reactions, though they might require higher temperatures or longer reaction times.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Moisture Contamination - Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Deactivated Aromatic Substrate - Check the electronic properties of your aromatic substrate. If it contains strongly deactivating groups, consider an alternative synthetic route.
Insufficient Lewis Acid - Increase the molar ratio of the Lewis acid to the aromatic substrate. A 1.1 to 1.3 molar equivalent of the Lewis acid is a good starting point.
Poor Reagent Quality - Use freshly opened or purified reagents. Impurities can interfere with the reaction.
Sub-optimal Temperature - If the reaction is sluggish, consider gradually increasing the temperature. For highly exothermic reactions, ensure adequate cooling to prevent side reactions.

Problem 2: Formation of Multiple Products (Isomers or Polysubstitution)

Possible Cause Troubleshooting Steps
Sub-optimal Temperature - For reactions where regioselectivity is a concern, running the reaction at a lower temperature can favor the formation of the kinetic product.
Highly Activated Substrate - Use a milder Lewis acid catalyst.- Employ a less reactive acylating agent (e.g., an acid anhydride instead of an acyl chloride).- Use a stoichiometric amount of the limiting reagent.
Incorrect Order of Addition - Try adding the aromatic substrate to a pre-formed complex of the acylating agent and the Lewis acid to improve selectivity.

Quantitative Data on Reaction Parameters

The following table summarizes the effect of reaction conditions on the Friedel-Crafts acylation of toluene with acetyl chloride.

Parameter Condition Ortho-isomer (%) Meta-isomer (%) Para-isomer (%) Total Yield (%)
Temperature 0 °CLowLowPredominantHigh
25 °CIncreases slightlyLowMajorHigh
60 °CIncreasesIncreasesDecreasesMay Decrease
Catalyst Stoichiometry (AlCl₃) 1.0 equivalent---Moderate
1.2 equivalents---High
>1.5 equivalents---No significant increase, potential for more side products

Note: The data presented is a qualitative representation based on typical outcomes. Actual percentages can vary based on specific experimental conditions. The acylation of toluene predominantly yields the para-isomer due to steric hindrance at the ortho positions from the bulky acylium-Lewis acid complex.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Anisole with Propionyl Chloride

This protocol details a general procedure for the acylation of anisole.

Materials:

  • Anisole

  • Propionyl chloride

  • Anhydrous ferric chloride (FeCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • 5% aqueous NaOH solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 25 mL round-bottom flask containing a stir bar and fitted with a Claisen adapter, add FeCl₃ (0.66 g, 4.0 mmol), CH₂Cl₂ (6 mL), and propionyl chloride (0.41 mL, 4.6 mmol).

  • Slowly add a solution of anisole (0.43 mL, 4.6 mmol) in CH₂Cl₂ (3 mL) drop-wise to the reaction mixture over approximately 5 minutes.

  • Stir the mixture for an additional 10 minutes after the addition is complete.

  • Quench the reaction by the slow, drop-wise addition of ice-cold water (5 mL).

  • Transfer the mixture to a separatory funnel, add an additional 10 mL of water, and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).

  • Combine the organic layers and wash with 5% aqueous NaOH solution (10 mL).

  • Dry the organic layer over anhydrous MgSO₄ for approximately 5 minutes.

  • Filter the solution by gravity filtration and remove the solvent by evaporation to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Friedel-Crafts Acylation of Toluene with Acetyl Chloride

This protocol describes the acylation of toluene, which requires careful temperature control.

Materials:

  • Toluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Methylene chloride (CH₂Cl₂)

  • Ice

  • Concentrated HCl

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a dry round-bottom flask with a magnetic stirrer, an addition funnel, and a reflux condenser under an inert atmosphere.

  • Cool the flask in an ice bath to 0°C.

  • Carefully add anhydrous AlCl₃ (0.055 mol) to 15 mL of methylene chloride in the flask.

  • Add a solution of acetyl chloride (0.055 mol) in 10 mL of methylene chloride to the addition funnel and add it dropwise to the AlCl₃ suspension over 10 minutes.

  • Once the acylium ion has formed, add a solution of toluene (0.050 mol) in 10 mL of methylene chloride dropwise from the addition funnel, maintaining the temperature at 0-5°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 15 minutes.

  • Carefully and slowly pour the reaction mixture into a beaker containing about 25 g of crushed ice and 15 mL of concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with 20 mL of methylene chloride.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • The product can be purified by distillation.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in Friedel-Crafts acylation.

FriedelCrafts_Troubleshooting start Start: Low or No Product Yield check_reagents Check Reagent Quality and Purity start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impurities Suspected check_catalyst Evaluate Catalyst Activity check_conditions->check_catalyst check_substrate Assess Substrate Reactivity check_conditions->check_substrate Conditions OK optimize_temp Optimize Temperature check_conditions->optimize_temp Catalyst OK dry_system Ensure Anhydrous Conditions check_catalyst->dry_system Moisture Suspected increase_catalyst Increase Catalyst Loading check_catalyst->increase_catalyst Anhydrous protecting_group Consider Protecting Group Strategy check_substrate->protecting_group Deactivating/Reactive Groups Present failure Consider Alternative Synthesis check_substrate->failure Strongly Deactivated optimize_stoichiometry Adjust Stoichiometry optimize_temp->optimize_stoichiometry success Successful Reaction optimize_stoichiometry->success purify_reagents->check_conditions dry_system->increase_catalyst increase_catalyst->optimize_temp protecting_group->failure

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.

purification of crude 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of crude 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone via recrystallization.

Troubleshooting and FAQs

Q1: My compound is not dissolving in the recrystallization solvent, even when heated. What should I do?

A1: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent. Add small, incremental amounts of hot solvent until the solid dissolves. Be mindful that using a large excess of solvent will significantly reduce your final yield.[1][2]

  • Inappropriate Solvent: While ethanol is a commonly used solvent for this compound, the polarity of your crude material might have changed due to impurities.[3] You may need to perform solubility tests with other solvents like methanol or a mixed solvent system (e.g., ethanol/water).

  • Insoluble Impurities: Your crude product might contain insoluble impurities. If a significant portion of your compound has dissolved but some solid remains, you should proceed with hot filtration to remove the insoluble material.[4][5]

Q2: After cooling the solution, no crystals have formed. What is the problem?

A2: The absence of crystal formation is a common issue, often due to:

  • Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod just below the surface of the liquid.[1][6] The tiny scratches on the glass provide a surface for crystals to begin forming.

  • Seed Crystal: Adding a "seed crystal" (a tiny amount of the pure compound) can initiate crystallization.[1][7]

  • Excess Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[2][7] The remedy is to gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cooling Too Slowly/Not Enough: Ensure the solution has cooled to room temperature and then in an ice bath to maximize crystal formation.

Q3: The product has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solid separates from the solution as a liquid instead of crystals.[2] This often happens when the melting point of the compound is low relative to the solvent's boiling point, or when the concentration of the solute is too high upon cooling.[6]

  • To resolve this, reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to the hot solution.

  • Allow the solution to cool more slowly. You can achieve this by letting the hot flask cool on a surface that is not cold, allowing for a more gradual temperature drop.[2]

Q4: The final yield of my purified product is very low. What are the possible reasons?

A4: A low yield can be attributed to several factors during the recrystallization process:

  • Using too much solvent: An excessive amount of solvent will keep more of your product dissolved even after cooling.[1][8]

  • Premature crystallization: The compound may have started to crystallize during hot filtration, resulting in product loss. Ensure your funnel and receiving flask are pre-heated.[5]

  • Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time or not using an ice bath can leave a significant amount of product in the solvent.

  • Excessive washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of the product.[1]

Physical and Chemical Properties

PropertyValue
Molecular Formula C₉H₈N₂OS
Molecular Weight 192.24 g/mol [9]
Melting Point 146-149 °C[9]
Appearance Light yellow crystalline powder[9]
Solubility Soluble in DMSO, partially soluble in ethanol, slightly soluble in water[9]

Experimental Protocol: Recrystallization from Ethanol

This protocol details the procedure for purifying crude this compound using ethanol as the solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask

  • Ice bath

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture on a hot plate to the boiling point of the ethanol. Add more hot ethanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present after the dissolution step, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask. This step should be done quickly to prevent premature crystallization in the funnel.[5]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[4] Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[1]

  • Drying: Continue to draw air through the Büchner funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely.

Recrystallization Workflow

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in minimum hot ethanol start->dissolve insoluble_check Insoluble impurities present? dissolve->insoluble_check hot_filtration Hot Filtration insoluble_check->hot_filtration Yes cool Cool slowly to room temperature insoluble_check->cool No hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath filtration Vacuum Filtration (Collect Crystals) ice_bath->filtration wash Wash with ice-cold ethanol filtration->wash dry Dry Crystals wash->dry end_node End: Pure Crystals dry->end_node

Caption: Workflow for the purification of this compound.

References

overcoming solubility issues of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome solubility challenges with 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a challenge?

A1: this compound is a benzothiazole derivative with the molecular formula C₉H₈N₂OS.[1] Like many heterocyclic compounds developed as new chemical entities, it is a hydrophobic molecule, which often leads to poor water solubility.[2] This low aqueous solubility can be a significant hurdle in pharmaceutical research, affecting everything from in vitro assays to bioavailability in vivo, as a drug must be in solution to be absorbed.[2][3]

Q2: What intrinsic properties of this compound affect its solubility?

A2: The solubility of this compound is influenced by its molecular structure, which includes a fused aromatic benzothiazole ring system, an acetyl group, and a basic amino group.[1] The aromatic rings contribute to its hydrophobicity and high melting point, which generally correlate with low aqueous solubility. However, the presence of the 2-amino group provides a handle for pH-dependent solubility modification, as it can be protonated to form a more soluble salt.[4][]

Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?

A3: Several techniques can be employed to improve the solubility of poorly soluble drugs like this compound. These methods are broadly categorized as physical and chemical modifications.[2][6]

  • Chemical Modifications: Include pH adjustment, salt formation, and complexation.[2][7]

  • Physical Modifications: Include particle size reduction (micronization, nanosuspension) and creating solid dispersions in hydrophilic carriers.[2][6][8]

  • Other Methods: The use of co-solvents, surfactants, and hydrotropy are also common approaches.[7][9]

Q4: How does pH adjustment improve the solubility of this compound?

A4: The compound contains a basic amino group. In an acidic environment (at a pH below its pKa), this amino group becomes protonated (R-NH₂ + H⁺ ⇌ R-NH₃⁺). This ionization increases the molecule's polarity, thereby enhancing its solubility in aqueous media.[][10][11] Therefore, lowering the pH of the solution is a primary and effective strategy.[12]

Q5: When is it appropriate to use a co-solvent system?

A5: A co-solvent system is useful when pH adjustment alone is insufficient or when working with stock solutions for in vitro experiments.[13] Co-solvents are water-miscible organic solvents (e.g., ethanol, DMSO, PEG 400) that, when added to water, reduce the overall polarity of the solvent system.[][14] This makes the environment more favorable for dissolving hydrophobic compounds.[15][16] Co-solvents are particularly effective for non-polar solutes and can increase solubility by several orders of magnitude.[13]

Q6: How can cyclodextrins enhance solubility?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate poorly water-soluble molecules, like the benzothiazole compound, within their hydrophobic core, forming an "inclusion complex".[2][19] This complex presents a hydrophilic exterior to the aqueous environment, significantly increasing the apparent water solubility of the guest molecule.[17][20]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and formulation of this compound.

Problem: The compound precipitates when added to my aqueous buffer (e.g., PBS pH 7.4).

  • Probable Cause 1: Low Intrinsic Solubility. The compound is poorly soluble at neutral pH.

    • Solution: The most effective initial approach is pH adjustment. Since the compound has a basic amino group, lowering the pH of your buffer (e.g., to pH 4-5) with a pharmaceutically acceptable acid like HCl or citric acid should increase solubility.[][12] Always check for compound stability at the new pH.

  • Probable Cause 2: Insufficient Solvent Volume. The concentration attempted is above the compound's solubility limit in the chosen medium.

    • Solution: Increase the volume of the buffer to work at a lower, more soluble concentration. If a higher concentration is required, a solubility enhancement technique is necessary.

Problem: I cannot prepare a concentrated stock solution (e.g., >10 mM) for my experiments.

  • Probable Cause: High concentration exceeds solubility in common solvents. Even in organic solvents, there is a solubility limit.

    • Solution: Use of Co-solvents. Prepare the stock solution in a suitable co-solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol.[] When diluting the stock into your final aqueous medium, ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent-induced artifacts in biological assays. A workflow for this is outlined below.

Problem: My final formulation appears cloudy or contains visible particulates.

  • Probable Cause 1: Precipitation. The compound has fallen out of solution upon dilution of a stock solution into an aqueous buffer.

    • Solution: Re-evaluate the formulation strategy. The final concentration may be too high for the chosen conditions. Consider using a co-solvent in the final formulation or employing a complexation agent like HP-β-cyclodextrin to maintain solubility.[20]

  • Probable Cause 2: Nanosuspension Formation. In some cases, particularly with high-energy mixing, the compound may form a nanosuspension, which appears cloudy.[21]

    • Solution: While a nanosuspension can be a viable formulation strategy to improve dissolution, it is different from a true solution.[22] Characterize the particle size to confirm. If a true solution is required, filtration through a 0.22 µm filter may remove particles, but this will also lower the effective concentration if the compound has precipitated. The underlying solubility issue must be addressed.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes common techniques applicable to this compound.

TechniquePrinciple of OperationAdvantagesDisadvantages
pH Adjustment Ionizes the basic amino group to form a more polar, soluble salt at pH < pKa.[][11]Simple, cost-effective, and easy to implement.[]Risk of chemical instability or precipitation in regions with different pH (e.g., in vivo).[12]
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[14][15]Effective for achieving high-concentration stock solutions; can be combined with other methods.[][13]Potential for solvent toxicity in biological systems; risk of precipitation upon dilution.[14]
Cyclodextrins Encapsulates the hydrophobic drug molecule within a hydrophilic host, forming a soluble inclusion complex.[17][18]Significant solubility enhancement; can improve stability and bioavailability.[17][20]Limited by the stoichiometry of the complex; can be a more expensive option.
Solid Dispersion Disperses the drug in a hydrophilic polymer matrix at a molecular level, improving wettability and dissolution.[3][6][23]Enhances dissolution rate and bioavailability; suitable for oral dosage forms.[6][24]Can be physically unstable (recrystallization); requires specialized manufacturing processes.[25]
Nanosuspension Reduces particle size to the sub-micron range, increasing the surface area for faster dissolution.[21][26]Increases dissolution velocity and saturation solubility; applicable to many poorly soluble drugs.[21][22]Requires specialized equipment (homogenizers, mills); potential for particle aggregation.[22]

Illustrative Solubility Data

Disclaimer: The following data are for illustrative purposes to demonstrate potential solubility improvements and are not based on experimental results for this specific compound.

ConditionSolvent SystemExpected Solubility (µg/mL)
1Deionized Water< 1
20.01 M HCl (pH 2)50 - 150
3PBS (pH 7.4)< 1
4Water + 10% Ethanol (v/v)5 - 15
5Water + 5% HP-β-Cyclodextrin (w/v)100 - 300

Experimental Protocols & Visualizations

Workflow for Selecting a Solubility Enhancement Method

The first step in addressing solubility is to follow a logical decision-making process.

G start Start: Compound is Insoluble check_ionizable Is the compound ionizable? (Contains acidic/basic groups) start->check_ionizable ph_adjust Attempt pH Adjustment check_ionizable->ph_adjust Yes cosolvent Use Co-solvent System (e.g., for stock solution) check_ionizable->cosolvent No ph_success Solubility Achieved? ph_adjust->ph_success ph_success->cosolvent No stop End: Formulation Optimized ph_success->stop Yes cosolvent_success Solubility Achieved? cosolvent->cosolvent_success advanced Consider Advanced Methods cosolvent_success->advanced No cosolvent_success->stop Yes methods Cyclodextrins Solid Dispersions Nanosuspensions advanced->methods methods->stop

Caption: Decision tree for selecting a solubility enhancement strategy.

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol details how to increase the solubility of this compound by preparing an acidic solution.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Finalization weigh 1. Weigh Compound solvent 2. Add Acidic Solvent (e.g., 0.01M HCl) weigh->solvent mix 3. Vortex/Sonicate (until clear solution) solvent->mix observe 4. Visually Inspect (for particulates) mix->observe ph_check 5. Check Final pH observe->ph_check filter 6. Sterile Filter (0.22 µm) (if required) ph_check->filter

Caption: Experimental workflow for pH-based solubility enhancement.

Methodology:

  • Preparation: Accurately weigh the desired amount of this compound.

  • Solvent Addition: Add a portion (approx. 80%) of the final volume of the acidic aqueous vehicle (e.g., 0.01 M HCl, citrate buffer pH 4.0).

  • Dissolution: Vigorously mix the suspension using a vortex mixer. If necessary, place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.

  • Inspection: Continue mixing until the solution is completely clear and free of visible particles.

  • Final Volume: Add the remaining vehicle to reach the final desired volume and mix thoroughly.

  • pH Measurement: Measure the final pH of the solution to ensure it is within the target range.

  • Filtration: If required for the application, filter the solution through a 0.22 µm syringe filter compatible with acidic solutions.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

This protocol describes the preparation of an inclusion complex using Hydroxypropyl-β-cyclodextrin (HP-β-CD) via the kneading method.[10]

G cluster_complex Inclusion Complex Formation cluster_result Result drug Drug Molecule (Hydrophobic) complex Soluble Inclusion Complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) soluble Enhanced Aqueous Solubility complex->soluble water Water water->soluble

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Methodology:

  • Molar Ratio: Determine the desired molar ratio of drug to HP-β-CD (commonly starting with 1:1).

  • Mixing: In a glass mortar, mix the accurately weighed amounts of this compound and HP-β-CD.

  • Kneading: Add a small amount of a water-alcohol mixture (e.g., 50:50 water:ethanol) dropwise to the powder mixture.

  • Paste Formation: Knead the mixture thoroughly with a pestle for 30-45 minutes to form a consistent, sticky paste. The solvent helps to facilitate the interaction between the drug and the cyclodextrin.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) or under a vacuum until all solvent has evaporated and a constant weight is achieved.

  • Processing: Pulverize the dried complex into a fine powder using the mortar and pestle.

  • Solubility Testing: Disperse the resulting powder in the aqueous solution of choice to determine the enhancement in solubility.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Aminobenzothiazole Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 2-aminobenzothiazole.

Frequently Asked Questions (FAQs)

Q1: My 2-aminobenzothiazole starting material has a noticeable color. Can I still use it for my reaction?

A1: A color change in 2-aminobenzothiazole often indicates degradation, potentially through oxidation, which can lead to the formation of colored impurities such as 2-azobenzothiazoles or polymeric byproducts.[1] It is highly recommended to assess the purity of the material using analytical techniques like High-Performance Liquid Chromatography (HPLC) before proceeding. If significant degradation is observed, using a fresh, pure sample is advisable to ensure reliable and reproducible results.[1]

Q2: I'm observing very low yield in my N-acylation reaction of 2-aminobenzothiazole with chloroacetyl chloride. What are the potential causes and solutions?

A2: Low yields in this reaction can stem from several factors:

  • Inadequate Base: The choice and amount of base are critical. Triethylamine is commonly used to neutralize the HCl generated during the reaction. Ensure you are using at least a stoichiometric equivalent.

  • Reaction Temperature: The reaction is typically performed at low temperatures (ice-cold conditions) to control the reactivity of chloroacetyl chloride and minimize side reactions. Allowing the temperature to rise can lead to degradation of reactants and products.

  • Moisture: Chloroacetyl chloride is highly sensitive to moisture and will readily hydrolyze, reducing the amount available for the acylation reaction. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Purity of Starting Materials: As mentioned in Q1, impurities in the 2-aminobenzothiazole can interfere with the reaction.

Q3: My purified 2-aminobenzothiazole derivative has poor solubility in aqueous solutions. How can I improve this?

A3: 2-Aminobenzothiazole and many of its derivatives inherently have low water solubility. Here are several strategies to enhance solubility:

  • pH Adjustment: The basic amino group at the 2-position can be protonated under acidic conditions, which can increase aqueous solubility. However, be cautious as extreme pH values may lead to the hydrolysis of certain derivatives.

  • Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO, DMF, or ethanol. This stock can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your downstream applications.

  • Salt Formation: If applicable to your derivative, converting it to a salt form (e.g., hydrochloride or hydrobromide) can significantly improve its solubility in aqueous media.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive or poisoned catalyst (for catalyzed reactions).Use a fresh batch of catalyst. For palladium-catalyzed reactions, consider a higher catalyst loading.
Suboptimal reaction temperature.Gradually increase the reaction temperature in 10-20 °C increments. Consider using microwave irradiation to potentially accelerate the reaction.
Poor solvent choice leading to low solubility of reactants.Screen polar aprotic solvents like dioxane, toluene, DMF, or DMSO. Ensure the solvent is anhydrous.
Formation of Multiple Side Products Reaction temperature is too high, causing decomposition.Carefully control the reaction temperature. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Presence of strong oxidizing agents.Ensure all reagents and solvents are free from oxidizing impurities.
Incorrect stoichiometry of reagents.Carefully check the molar ratios of your reactants and reagents.
Difficulty in Product Purification Co-elution of impurities with the desired product.Optimize the mobile phase for column chromatography. Consider using a different stationary phase or purification technique (e.g., recrystallization, preparative HPLC).
Product degradation on silica gel.Deactivate the silica gel with a small amount of triethylamine in the eluent.

Data Presentation: Optimizing N-Acylation of 2-Aminobenzothiazole

The following tables summarize quantitative data for the N-acylation of 2-aminobenzothiazole with chloroacetyl chloride under various conditions.

Table 1: Effect of Base on the Yield of 2-(2-chloroacetylamino)benzothiazole

Base Solvent Temperature (°C) Time (h) Yield (%)
TriethylamineDry Benzene0 to RT675
K₂CO₃ChloroformReflux1281[2]
DBUTHFRT688[3]

Table 2: Effect of Solvent on the Yield of N-acylated 2-Aminobenzothiazole Derivatives

Derivative Solvent Base Yield (%)
N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamideDioxane-76.6
N-(1,3-benzothiazol-2-yl)-2-(3-methylamino)acetamideDMF-70.5[4]
N-(1,3-benzothiazol-2-yl)-2-(4-nitroanilino)acetamideDMFTriethylamine77.9[4]
N-(1,3-benzothiazol-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamideDMFTriethylamine88[5]

Experimental Protocols

Protocol 1: Synthesis of (1'-chloroacetyl)-2-aminobenzothiazole

This protocol describes the N-acylation of 2-aminobenzothiazole with chloroacetyl chloride.

Materials:

  • 2-aminobenzothiazole

  • Triethylamine

  • Chloroacetyl chloride

  • Dry benzene

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a stirred solution of 2-aminobenzothiazole (8 g, 0.05 mole) and triethylamine (7.40 mL, 0.05 mole) in 50 mL of dry benzene, add chloroacetyl chloride (4.24 mL, 0.05 mole) dropwise under ice-cold conditions.

  • Stir the reaction mixture for approximately 6 hours, allowing it to slowly warm to room temperature.

  • Filter the mixture to remove the precipitated triethylamine hydrochloride.

  • Concentrate the filtrate under reduced pressure.

  • The resulting solid can be purified by column chromatography on silica gel using chloroform as the eluent, followed by crystallization from ethanol to yield the final product.

Protocol 2: Synthesis of [1'(N-arylidene)-hydrazinoacetyl]-2-aminobenzothiazole

This protocol outlines the synthesis of Schiff base derivatives from (1'-hydrazinoacetyl)-2-aminobenzothiazole.

Materials:

  • (1'-hydrazinoacetyl)-2-aminobenzothiazole

  • Substituted benzaldehyde

  • Methanol

  • Glacial acetic acid

  • Reflux apparatus

Procedure:

  • Prepare (1'-hydrazinoacetyl)-2-aminobenzothiazole by reacting (1'-chloroacetyl)-2-aminobenzothiazole with hydrazine hydrate.

  • Take a mixture of (1'-hydrazinoacetyl)-2-aminobenzothiazole (3.5 g, 0.015 mole) and the desired benzaldehyde (0.015 mole) in 25 mL of methanol.[1]

  • Add 2-3 drops of glacial acetic acid to the mixture.[1]

  • Reflux the reaction mixture on a water bath for about 5 hours.[1]

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue using column chromatography on silica gel with chloroform as the eluant.[1]

Visualizations

Experimental Workflow: Two-Step Derivatization of 2-Aminobenzothiazole

experimental_workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Hydrazination & Condensation A 2-Aminobenzothiazole D (1'-chloroacetyl)-2-aminobenzothiazole A->D Ice bath to RT, 6h B Chloroacetyl Chloride B->D Ice bath to RT, 6h C Triethylamine in Dry Benzene C->D Ice bath to RT, 6h F (1'-hydrazinoacetyl)-2-aminobenzothiazole D->F Amination E Hydrazine Hydrate I Final Schiff Base Derivative F->I Reflux, 5h G Substituted Benzaldehyde G->I Reflux, 5h H Methanol, Acetic Acid H->I Reflux, 5h

Caption: A typical two-step synthesis of 2-aminobenzothiazole derivatives.

Signaling Pathway: Inhibition of PI3K/AKT/mTOR by 2-Aminobenzothiazole Derivatives

Many 2-aminobenzothiazole derivatives have been investigated as anticancer agents due to their ability to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.[4][6][7]

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

References

minimizing byproduct formation in the synthesis of 2-aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-aminobenzothiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-aminobenzothiazoles?

A1: Several methods are widely employed for the synthesis of 2-aminobenzothiazoles. The classical approach is the Hugerschoff reaction, which involves the cyclization of N-arylthioureas with an oxidizing agent like bromine.[1][2] More modern and often higher-yielding methods include transition-metal-catalyzed intramolecular oxidative cyclization of N-arylthioureas using catalysts based on ruthenium, palladium, or nickel.[3] Additionally, one-pot syntheses from anilines and thiocyanates or 2-haloanilines and dithiocarbamates are also common.[3][4]

Q2: What is the primary cause of discoloration (yellow, brown) in my 2-aminobenzothiazole product?

A2: Discoloration in the final product is often due to the presence of colored impurities arising from the oxidation of starting materials or the product itself.[5] A common precursor, 2-aminothiophenol, is particularly susceptible to oxidation.[6] To mitigate this, it is advisable to use freshly purified starting materials and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

Q3: How can I remove colored impurities from my final product?

A3: A common and effective method for removing colored impurities is treatment with activated charcoal during recrystallization. Add a small amount of activated charcoal to the hot solution containing your crude product, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[5] For persistent impurities, a second recrystallization or column chromatography may be necessary.[5]

Troubleshooting Guide

Below are common issues encountered during the synthesis of 2-aminobenzothiazoles, along with their potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Poor quality of starting materials: Oxidation of anilines or thiophenols.Use fresh, purified starting materials. Consider running the reaction under an inert atmosphere.[6]
Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, extend the reaction time or cautiously increase the temperature.[6]
Suboptimal reaction conditions: Incorrect solvent, catalyst, or temperature.Screen different solvents and catalysts to find the optimal conditions for your specific substrates.[6]
Formation of Multiple Products (by TLC) Regioisomer formation: Use of 3-substituted anilines can lead to mixtures of 5- and 7-substituted 2-aminobenzothiazoles.[7]For regiospecific synthesis, consider alternative methods like SNAr cyclization of pre-functionalized precursors.[7]
Side reactions: Thiocyanation at the para-position of the aniline ring instead of cyclization.[7]Protect the para-position of the aniline if it is unsubstituted, or choose a synthetic route that avoids harsh oxidizing conditions.
Product is an Inseparable Oil Presence of impurities: Residual solvents or low-melting byproducts can prevent crystallization.Attempt to purify a small sample by column chromatography to isolate the desired product and identify the impurities. Ensure all solvents are thoroughly removed under vacuum.
Difficulty in Product Purification Similar polarity of product and byproducts: Makes separation by column chromatography challenging.Optimize reaction conditions to minimize byproduct formation.[5] Consider derivatization of the product or byproduct to alter its polarity for easier separation.
Catalyst residues: Residual transition metals from catalytic reactions.Incorporate a workup step to remove the catalyst, such as washing with an appropriate aqueous solution or passing through a plug of silica gel.[5]

Common Byproducts in 2-Aminobenzothiazole Synthesis

The formation of byproducts is a common challenge in organic synthesis. The following table summarizes known byproducts for different synthetic routes to 2-aminobenzothiazoles.

Synthetic MethodCommon Byproducts
Hugerschoff Reaction (Oxidative cyclization of N-arylthioureas with Br₂) - Regioisomers (5- and 7-substituted) with 3-substituted anilines.[7]- Products of over-bromination on the aromatic ring.[5]- Thioamido guanidino moieties (anti-Hugerschoff product) with deactivated aryl thioureas.
Transition Metal-Catalyzed Oxidative Cyclization (e.g., Ru, Pd, Ni catalysts) - Intermolecular coupling products (dimers).[3]- Oxidation of the starting N-arylthiourea without cyclization.
Synthesis from Anilines and Thiocyanates - p-Thiocyanated aniline (electrophilic substitution on the aniline ring).[7]
Synthesis from 2-Aminothiophenols - Benzothiazolones (from oxidation and reaction with CO₂ or other carbonyl sources).[8]

Experimental Protocols

Representative Protocol: Metal-Free Aerobic Oxidative Cyclization of N-Arylthiourea

This protocol describes a general method for the synthesis of 2-aminobenzothiazoles from N-arylthioureas using iodine as a catalyst and molecular oxygen as the oxidant.[9][10]

Materials:

  • N-Arylthiourea (1.0 mmol)

  • Iodine (I₂) (0.1 mmol, 10 mol%)

  • Dimethyl sulfoxide (DMSO) (3.0 mL)

  • Oxygen (balloon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the N-arylthiourea (1.0 mmol) and iodine (0.1 mmol).

  • Add DMSO (3.0 mL) to the flask.

  • Attach a balloon filled with oxygen to the flask.

  • Stir the reaction mixture at 120 °C.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a saturated aqueous solution of Na₂S₂O₃ to quench the excess iodine.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminobenzothiazole.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants Reactants & Solvent reaction Reaction Mixture (Heating & Stirring) reactants->reaction catalyst Catalyst catalyst->reaction quenching Quenching reaction->quenching extraction Extraction quenching->extraction drying Drying & Concentration extraction->drying chromatography Column Chromatography drying->chromatography crystallization Recrystallization chromatography->crystallization product Pure Product crystallization->product

General experimental workflow for the synthesis and purification of 2-aminobenzothiazoles.

Troubleshooting decision tree for 2-aminobenzothiazole synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone for preclinical studies. It provides a detailed experimental protocol, troubleshooting advice, and frequently asked questions to address common challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most widely adopted method is a two-step process starting from 4-aminoacetophenone. The first step involves the formation of an N-(4-acetylphenyl)thiourea intermediate, which is subsequently cyclized to form the desired 2-aminobenzothiazole ring system. This method is often preferred for its relatively straightforward procedure and the commercial availability of the starting material.

Q2: What are the critical reaction parameters to monitor during scale-up?

A2: Temperature control, reaction time, and the rate of addition of reagents are crucial. During the thiourea formation, maintaining the recommended temperature is important to prevent side reactions. In the subsequent cyclization step, controlling the temperature is critical to ensure the reaction proceeds to completion without degradation of the product. Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q3: What are the main safety precautions to consider for this synthesis?

A3: This synthesis involves the use of potentially hazardous materials. Bromine, a common cyclization reagent, is highly corrosive and toxic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Solvents such as acetic acid are corrosive. Ensure that all safety data sheets (SDS) for the reagents are reviewed before starting any experimental work.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using several analytical techniques. HPLC is the preferred method for quantitative purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also provide an indication of purity. Melting point analysis can be used as a preliminary check for purity.

Q5: Are there alternative synthetic strategies available?

A5: Yes, other methods for the synthesis of 2-aminobenzothiazoles have been reported. One such method involves the reaction of a substituted 2-halophenylamine with a source of thiocyanate. However, the route starting from 4-aminoacetophenone is generally more direct and cost-effective for this specific target molecule.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of 2-aminobenzothiazole derivatives.

Step 1: Synthesis of N-(4-acetylphenyl)thiourea

  • To a stirred solution of 4-aminoacetophenone (1.0 eq) in a suitable solvent such as dilute hydrochloric acid, add a solution of sodium thiocyanate (1.1 eq) in water.

  • Heat the reaction mixture to a specified temperature (e.g., 80-90 °C) and maintain for a designated period (e.g., 2-4 hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield N-(4-acetylphenyl)thiourea.

Step 2: Cyclization to this compound

  • Suspend the N-(4-acetylphenyl)thiourea (1.0 eq) in a suitable solvent, such as chloroform or acetic acid.

  • Cool the suspension in an ice bath and add a solution of bromine (1.0-1.2 eq) in the same solvent dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 12-24 hours) until the reaction is complete as indicated by TLC.

  • Quench the reaction by adding a suitable reducing agent, such as a solution of sodium bisulfite, to remove any excess bromine.

  • Neutralize the reaction mixture with a base, such as ammonium hydroxide or sodium bicarbonate, to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterStep 1: Thiourea FormationStep 2: Cyclization
Starting Material 4-AminoacetophenoneN-(4-acetylphenyl)thiourea
Key Reagents Sodium ThiocyanateBromine
Solvent Dilute HCl / WaterChloroform or Acetic Acid
Temperature 80-90 °C0-10 °C (addition), then RT
Reaction Time 2-4 hours12-24 hours
Typical Yield 70-85%60-75%
Purity (after purification) >95% (by HPLC)>98% (by HPLC)

Note: The values presented in this table are estimates based on analogous reactions reported in the literature and may require optimization for a specific scale.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Step 1 Incomplete reaction.- Increase reaction time and/or temperature. - Ensure efficient stirring. - Check the purity of the starting 4-aminoacetophenone.
Product loss during workup.- Ensure complete precipitation by cooling for a sufficient time. - Minimize the amount of wash solvent.
Low yield in Step 2 Incomplete cyclization.- Increase the reaction time. - Ensure the correct stoichiometry of bromine is used.
Formation of side products.- Maintain a low temperature during bromine addition. - Ensure slow, controlled addition of bromine.
Degradation of the product.- Avoid excessive heating during workup and purification.
Product is impure after recrystallization Co-precipitation of impurities.- Try a different recrystallization solvent or a solvent mixture. - Consider performing a hot filtration to remove insoluble impurities.
Incomplete removal of starting materials or side products.- Perform column chromatography for purification.
Reaction stalls (Step 2) Insufficient bromine.- Add a small additional amount of bromine and monitor the reaction.
Low reaction temperature.- Allow the reaction to warm to room temperature and stir for a longer period.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Cyclization 4-Aminoacetophenone 4-Aminoacetophenone N-(4-acetylphenyl)thiourea N-(4-acetylphenyl)thiourea 4-Aminoacetophenone->N-(4-acetylphenyl)thiourea HCl, H2O, Δ NaSCN NaSCN NaSCN->N-(4-acetylphenyl)thiourea Thiourea_intermediate N-(4-acetylphenyl)thiourea Final_Product This compound Thiourea_intermediate->Final_Product CHCl3 or AcOH Bromine Bromine Bromine->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Check_Purity->Optimize_Conditions Purity OK Improve_Workup Improve Workup/Purification (Recrystallization Solvent, Chromatography) Check_Purity->Improve_Workup Purity Issue Success Successful Synthesis Optimize_Conditions->Success Improve_Workup->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Synthesis of Substituted 2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 2-aminobenzothiazoles. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to navigate the common challenges encountered in this area of synthetic chemistry.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of substituted 2-aminobenzothiazoles.

Issue 1: Low Yield of the Desired 2-Aminobenzothiazole Product

  • Question: My cyclization of a substituted phenylthiourea is resulting in a low yield of the final 2-aminobenzothiazole. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the cyclization of arylthioureas are a frequent challenge. The primary causes often relate to incomplete reactions, competing side reactions, and suboptimal reaction conditions.[1]

    Potential Causes & Solutions:

Potential Cause Troubleshooting Suggestion
Incomplete Cyclization The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) and consider extending the reaction time. Gradually increasing the temperature might also be beneficial, but monitor for byproduct formation.[1]
Side Reactions Undesired side reactions, such as sulfonation or halogenation of the aromatic ring, can consume starting material.[1] Using milder reaction conditions, such as lower temperatures and less aggressive reagents, can help minimize these side reactions.
Hydrolysis of Starting Material The phenylthiourea starting material can be susceptible to hydrolysis, particularly under harsh acidic conditions.[1] Ensure anhydrous conditions where possible and consider the stability of your specific substrate.
Suboptimal Catalyst/Reagent Concentration The concentration of the cyclizing agent (e.g., bromine, hydrogen bromide, or an oxidizing agent) is critical for efficient cyclization.[1] An optimization screen of the catalyst/reagent loading may be necessary to find the optimal concentration for your specific substrate.
Improper Temperature Control Both excessively high and low temperatures can negatively affect the reaction rate and selectivity. High temperatures can promote side reactions like sulfonation.[1] Maintain a stable and optimized temperature throughout the reaction.

Issue 2: Poor Regioselectivity in Electrophilic Substitution

  • Question: I am attempting to functionalize the benzene ring of a 2-aminobenzothiazole, but I'm getting a mixture of isomers. How can I improve regioselectivity?

  • Answer: Achieving high regioselectivity in the functionalization of the 2-aminobenzothiazole ring is a significant challenge due to the activating nature of the amino group and the complex electronic effects of the heterocyclic system.[2]

    Potential Causes & Solutions:

Potential Cause Troubleshooting Suggestion
Highly Activating Amino Group The strong electron-donating effect of the 2-amino group activates multiple positions on the benzene ring for electrophilic attack.[2] Consider protecting the amino group (e.g., through acylation) to modulate its activating effect. This can lead to more controlled and selective substitution.[2]
Harsh Reaction Conditions The use of strong electrophiles (e.g., neat Br₂) and high temperatures can lead to over-reactivity and a loss of selectivity.[2] Employ milder reagents, such as N-bromosuccinimide (NBS) instead of bromine for brominations, and conduct the reaction at lower temperatures to improve regioselectivity.[2]
Steric Hindrance If the desired position for substitution is sterically hindered, the electrophile may attack more accessible sites.[2] A multi-step synthetic route starting from a pre-functionalized aniline may be a more viable strategy to achieve the desired isomer.[2]
Suboptimal Catalyst System (for C-H activation) In C-H activation strategies, the choice of catalyst, ligand, and additives is crucial for both reactivity and regioselectivity. Screen a variety of palladium, rhodium, or ruthenium catalysts and ligands to find a system that favors the desired C-H bond activation.[2]

Issue 3: Product Purification and Discoloration

  • Question: My final 2-aminobenzothiazole product is off-white or yellowish, indicating impurities. What is the best way to purify it?

  • Answer: Discoloration in the final product is a common sign of impurities, which can arise from side reactions or residual starting materials.[1]

    Purification Strategy:

    A highly effective method for removing colored impurities is to convert the crude 2-aminobenzothiazole into its hydrochloride salt, recrystallize the salt, and then, if necessary, regenerate the free base.[1]

    Protocol for Purification via Hydrochloride Salt Formation:

    • Dissolve the crude, colored 2-aminobenzothiazole in hot ethanol.

    • Add activated carbon (e.g., Norit) to the hot solution and filter to remove colored impurities.

    • To the hot, decolorized filtrate, add concentrated hydrochloric acid dropwise until the precipitation of the hydrochloride salt is complete.

    • Cool the mixture and collect the precipitated salt by filtration.

    • Recrystallize the hydrochloride salt from a suitable solvent (e.g., ethanol/water).

    • To regenerate the free base, dissolve the purified salt in water and neutralize with a base (e.g., aqueous ammonia).

    • Collect the precipitated pure 2-aminobenzothiazole by filtration, wash with water, and dry.[1]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common synthetic routes to substituted 2-aminobenzothiazoles?

    • A1: The most classical and widely used methods include the Hugerschoff synthesis, which involves the cyclization of N-arylthioureas with an oxidizing agent (like bromine), and the Jacobson synthesis, based on the cyclization of 2-aminothiophenols.[3][4] More modern approaches utilize transition-metal catalysis for one-pot syntheses.[5]

  • Q2: What factors influence the regioselectivity of electrophilic substitution on the 2-aminobenzothiazole ring?

    • A2: The regioselectivity is a delicate balance of electronic and steric effects. The 2-amino group is a strong activating group, and the thiazole moiety is generally electron-withdrawing. Electrophilic attack can occur at positions C4, C5, C6, and C7 of the benzene ring.[2] The specific outcome depends on the nature of the electrophile, the reaction conditions, and the presence of other substituents on the ring.[2]

  • Q3: Are there any "green" or more environmentally friendly methods for synthesizing 2-aminobenzothiazoles?

    • A3: Yes, there is a growing interest in developing greener synthetic methodologies. These include the use of ionic liquids as recyclable solvents and catalysts, microwave-assisted synthesis to reduce reaction times and energy consumption, and catalyst- and additive-free methods.[6][7][8]

  • Q4: Can I use a different acid for the purification via salt formation?

    • A4: While hydrochloric acid is commonly used, other strong acids can also be employed to form salts. However, the choice of acid will influence the solubility, crystal form, and stability of the resulting salt. It is important to consider these properties for your specific application.[1]

  • Q5: What are some of the safety considerations when synthesizing 2-aminobenzothiazoles?

    • A5: Many of the reagents used, such as bromine and strong acids, are corrosive and toxic. Reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Some of the intermediates and products may also have biological activity and should be handled with care.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole via Hugerschoff Reaction

This protocol is adapted from a procedure for the oxidative cyclization of a substituted phenylthiourea.[9]

Materials:

  • p-Chlorophenylthiourea

  • 98% Sulfuric acid

  • 48% aqueous Hydrobromic acid (HBr)

  • Methanol

  • Acetone

Procedure:

  • To a solution of p-chlorophenylthiourea (93.3 g, 0.5 mol) in 150 ml of 98% sulfuric acid, add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes while maintaining the temperature at 45-50°C.

  • Maintain the mixture at 45-50°C for 1.5 hours.

  • Increase the temperature to 65-70°C and maintain for 6 hours.

  • Cool the reaction mixture and add 250 ml of methanol with rapid stirring. The temperature will rise to approximately 70°C.

  • Cool the mixture again and filter the precipitated product.

  • Wash the collected solid with three 150 ml portions of acetone and dry.[9]

Protocol 2: Acylation of 2-Aminobenzothiazole

This protocol describes a general procedure for the acylation of the 2-amino group, which can be used as a protection strategy.

Materials:

  • 2-Aminobenzothiazole

  • Triethylamine

  • Dry benzene (or another suitable aprotic solvent)

  • Chloroacetyl chloride

Procedure:

  • To a stirred solution of 2-aminobenzothiazole (8 g, 0.05 mol) and triethylamine (7.40 mL, 0.05 mol) in dry benzene (50 mL), add chloroacetyl chloride (4.24 mL, 0.05 mol) dropwise under ice-cold conditions.

  • Stir the reaction mixture for approximately 6 hours.

  • Filter off the separated amine hydrochloride salt.

  • Reflux the filtrate on a water bath for about 4 hours.

  • Concentrate the solution under reduced pressure.

  • The separated solid can be purified by column chromatography over silica gel using a suitable eluent (e.g., chloroform).

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 2-amino-6-chlorobenzothiazole

Note: This is a representative table. Actual yields may vary based on specific experimental conditions.

Parameter Condition A Condition B Condition C
Cyclizing Agent Bromine in ChloroformHBr in H₂SO₄NBS in Acetic Acid
Temperature Room Temperature45-70°C80°C
Reaction Time 12 hours7.5 hours6 hours
Reported Yield ModerateHigh (up to 92%)[9]Moderate to High

Visualizations

Troubleshooting_Low_Yield problem Low Yield of 2-Aminobenzothiazole cause1 Incomplete Cyclization problem->cause1 cause2 Side Reactions (e.g., Sulfonation) problem->cause2 cause3 Hydrolysis of Starting Material problem->cause3 cause4 Suboptimal Conditions problem->cause4 cause cause solution solution sol1 Increase Reaction Time/ Temperature & Monitor by TLC cause1->sol1 Address sol2 Use Milder Conditions/ Lower Temperature cause2->sol2 Mitigate sol3 Ensure Anhydrous Conditions cause3->sol3 Prevent sol4 Optimize Catalyst/Reagent Concentration & Temperature cause4->sol4 Optimize

Caption: Troubleshooting workflow for low product yield.

Regioselectivity_Workflow start_node Goal: Regioselective Functionalization check_conditions Harsh Reaction Conditions? start_node->check_conditions decision_node decision_node action_node action_node outcome_node outcome_node check_activating_group Strong Activating Effect from -NH2? check_conditions->check_activating_group No action_milder Use Milder Reagents (e.g., NBS for Bromination) & Lower Temperature check_conditions->action_milder Yes check_sterics Target Site Sterically Hindered? check_activating_group->check_sterics No action_protect Protect Amino Group (e.g., Acylation) check_activating_group->action_protect Yes action_multistep Consider Multi-step Route from Pre-functionalized Aniline check_sterics->action_multistep Yes outcome_improved Improved Regioselectivity check_sterics->outcome_improved No action_milder->outcome_improved action_protect->outcome_improved outcome_reassess Reassess Strategy action_multistep->outcome_reassess

Caption: Decision tree for improving regioselectivity.

References

stability of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and recommended storage conditions for this compound?

This compound is a light yellow crystalline powder.[1] For optimal stability, it should be stored in a cool, dry, and well-ventilated area, with the container kept tightly closed.[1] Under these recommended conditions, the compound has a shelf life of approximately 24 months.[1]

Q2: What are the solubility characteristics of this compound?

The solubility of this compound varies across different solvents. It is soluble in dimethyl sulfoxide (DMSO), partially soluble in ethanol, and only slightly soluble in water.[1]

Q3: What is the known chemical reactivity of this compound?

The chemical reactivity of this compound is largely influenced by the amino group at the 2-position of the benzothiazole ring.[2] This functional group makes the compound a useful intermediate for the synthesis of more complex molecules, including pharmaceuticals and dyes.[1][2] It can undergo reactions such as acylation and condensation.[3][4]

Q4: What are the potential therapeutic applications of this compound and its derivatives?

While research is ongoing, derivatives of this compound have been investigated for a range of biological activities. These include potential neuroprotective effects, as well as roles in the development of antimicrobial and anticancer therapies.[2][5][6][7] Some studies suggest it may act as a potentiator for other benzothiazole-based drugs.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify that the compound has been stored according to the recommended conditions (cool, dry, tightly sealed container).

    • Consider the age of the compound and if it is within its expected shelf life.[1]

    • If possible, re-verify the purity of the compound using an appropriate analytical method such as HPLC or NMR.

Issue 2: Poor solubility in an experimental solvent system.

  • Possible Cause: The chosen solvent may not be appropriate for this compound.

  • Troubleshooting Steps:

    • Refer to the known solubility profile: DMSO (soluble), ethanol (partially soluble), water (slightly soluble).[1]

    • For aqueous solutions, consider the use of a co-solvent like DMSO or ethanol to improve solubility.

    • Gentle heating or sonication may aid in dissolution, but monitor for any signs of degradation (e.g., color change).

Issue 3: Observation of unexpected byproducts in a reaction.

  • Possible Cause: The compound may be unstable under the specific reaction conditions (e.g., high temperature, extreme pH).

  • Troubleshooting Steps:

    • Review the reaction conditions. The aminobenzothiazole moiety may be sensitive to strong acids, bases, or oxidizing agents.

    • If high temperatures are used, consider if the reaction can be performed at a lower temperature for a longer duration.

    • Analyze the byproducts to understand the potential degradation pathway, which could involve the amino or ethanone groups.

Issue 4: Discoloration of the compound in solution.

  • Possible Cause: This could indicate degradation, possibly due to oxidation of the amino group or other light-sensitive reactions.

  • Troubleshooting Steps:

    • Prepare solutions fresh whenever possible.

    • Store solutions in amber vials or protect them from light, especially for long-term experiments.

    • If the solution is stored, keep it at a low temperature (e.g., 4°C or -20°C) after sterile filtration, if appropriate for the solvent.

Troubleshooting Workflow

start Start: Unexpected Experimental Result issue Identify the Nature of the Issue start->issue inconsistent Inconsistent Results issue->inconsistent Inconsistency solubility Poor Solubility issue->solubility Solubility byproducts Unexpected Byproducts issue->byproducts Byproducts discoloration Solution Discoloration issue->discoloration Discoloration check_storage Verify Storage Conditions (Cool, Dry, Sealed) inconsistent->check_storage change_solvent Modify Solvent System (e.g., add DMSO) solubility->change_solvent review_conditions Review Reaction Conditions (pH, Temp, Reagents) byproducts->review_conditions prepare_fresh Prepare Fresh Solutions discoloration->prepare_fresh check_purity Re-analyze Purity (e.g., HPLC) check_storage->check_purity end End: Problem Resolved check_purity->end use_heat Apply Gentle Heat/Sonication change_solvent->use_heat use_heat->end optimize_reaction Optimize Reaction Parameters review_conditions->optimize_reaction optimize_reaction->end protect_light Protect from Light prepare_fresh->protect_light protect_light->end

Caption: Troubleshooting workflow for stability issues.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₈N₂OS[1]
Molecular Weight 192.24 g/mol [1]
Appearance Light yellow crystalline powder[1]
Physical Form Solid[1]
Melting Point 146-149°C[1]
Solubility Soluble in DMSO, partially in ethanol, slightly in water[1]
Purity >98% (typical)[1]
Shelf Life 24 months (under recommended storage)[1]

Experimental Protocols

Protocol 1: General Procedure for Acylation of this compound

This protocol provides a general method for the acylation of the 2-amino group, a common reaction for this compound as an intermediate.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • A base (e.g., Triethylamine or Pyridine)

  • Acylating agent (e.g., an acyl chloride or anhydride)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0°C using an ice bath.

  • Add the base (e.g., triethylamine, typically 1.2-1.5 equivalents) to the solution and stir for 10-15 minutes.

  • Slowly add the acylating agent (typically 1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by Thin Layer Chromatography, TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography or recrystallization.

General Experimental Workflow

start Start: Prepare Reagents dissolve Dissolve this compound in Anhydrous Solvent start->dissolve inert Establish Inert Atmosphere (N2 or Ar) dissolve->inert cool Cool to 0°C inert->cool add_base Add Base (e.g., Triethylamine) cool->add_base add_acyl Add Acylating Agent Dropwise add_base->add_acyl react Stir at Room Temperature (Monitor by TLC) add_acyl->react workup Aqueous Workup and Extraction react->workup purify Purify Product (Column Chromatography) workup->purify analyze Analyze Final Product (NMR, MS) purify->analyze end End: Purified Product analyze->end

Caption: General workflow for a synthesis reaction.

Hypothetical Signaling Pathway

Given that derivatives of this compound have been explored for their anti-cancer properties, including inhibition of the ALK/PI3K/AKT signaling pathway, the following diagram illustrates a simplified, hypothetical mechanism of action.[3][6][7]

compound This compound Derivative alk ALK Receptor compound->alk inhibits pi3k PI3K alk->pi3k akt AKT pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation apoptosis Apoptosis akt->apoptosis inhibits

Caption: Hypothetical inhibition of the ALK/PI3K/AKT pathway.

References

Technical Support Center: Stability and Storage of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-aminobenzothiazole derivatives during storage. The information is presented in a question-and-answer format to directly address common issues encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended storage conditions for 2-aminobenzothiazole derivatives?

A1: As a general guideline, 2-aminobenzothiazole and its derivatives should be stored in a cool, dry, and well-ventilated area.[1][2] Containers should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) is often recommended.[3] Always refer to the manufacturer's specific storage instructions on the product datasheet.

Q2: My 2-aminobenzothiazole derivative has changed color during storage. What could be the cause?

A2: A change in color, such as yellowing or darkening, is a common indicator of chemical degradation. This can be caused by exposure to light, air (oxidation), or elevated temperatures. It is crucial to investigate the purity of the compound before further use.

Q3: Are 2-aminobenzothiazole derivatives sensitive to light?

A3: Yes, some benzothiazole derivatives are susceptible to photodegradation.[4][5][6] It is recommended to store these compounds in amber vials or light-protective containers to minimize exposure to UV and visible light.[7]

Q4: What are the common degradation pathways for 2-aminobenzothiazole derivatives?

A4: Common degradation pathways include hydrolysis (in acidic or basic conditions), oxidation, and photodegradation.[7][8][9] Hydrolysis may lead to the opening of the thiazole ring, while oxidation can result in the formation of N-oxides or other oxygenated derivatives. Photodegradation can also lead to the formation of various byproducts, including hydroxylated species.[10]

Q5: How can I check if my stored 2-aminobenzothiazole derivative has degraded?

A5: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the compound. A well-developed HPLC method can separate the intact compound from its degradation products, allowing for accurate quantification of its purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of 2-aminobenzothiazole derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram of a stored sample. Degradation of the compound due to improper storage.1. Review storage conditions (temperature, light, and moisture exposure). 2. Conduct a forced degradation study to identify potential degradation products and confirm their retention times. 3. If degradation is confirmed, discard the old stock and obtain a fresh batch. Ensure the new batch is stored under optimal conditions.
Loss of biological activity in an in-vitro assay. Chemical degradation of the 2-aminobenzothiazole derivative.1. Verify the purity of the compound using a stability-indicating HPLC method. 2. Prepare fresh stock solutions for assays. 3. If the compound is known to be unstable in a particular solvent, consider alternative solvents or prepare solutions immediately before use.
Precipitation observed in a stock solution. Poor solubility or degradation leading to insoluble products.1. Confirm the solubility of the compound in the chosen solvent. 2. Gently warm the solution to see if the precipitate redissolves (if thermal degradation is not a concern). 3. If precipitation persists, filter the solution before use and re-determine the concentration. Consider preparing fresh solutions more frequently.
Inconsistent results between batches of the same derivative. Batch-to-batch variability in purity or degradation during storage of one batch.1. Always check the certificate of analysis for each new batch. 2. Analyze both batches by HPLC to compare purity profiles. 3. If one batch shows significant degradation, it should be discarded.

Data Presentation: Forced Degradation Studies of 2-Aminobenzothiazole Derivatives

The following tables summarize quantitative data from forced degradation studies on two representative 2-aminobenzothiazole derivatives, Riluzole and Pramipexole. These studies are essential for understanding the intrinsic stability of the molecules.

Table 1: Forced Degradation of Riluzole

Stress ConditionReagent/ConditionDurationTemperature% Degradation
Acid Hydrolysis0.1 M HCl24 hours60 °C12.5%
Base Hydrolysis0.1 M NaOH24 hours60 °C15.2%
Oxidation3% H₂O₂24 hoursRoom Temp.18.9%
ThermalSolid State48 hours80 °C8.3%
PhotolyticUV Light (254 nm)24 hoursRoom Temp.5.7%

Data compiled from stability-indicating method development studies for Riluzole.[1][8][11]

Table 2: Forced Degradation of Pramipexole

Stress ConditionReagent/ConditionDurationTemperature% Degradation
Acid Hydrolysis3 M HCl48 hours80 °C7.54%
Base Hydrolysis0.5 M NaOH1 hourReflux4.88%
Oxidation30% H₂O₂4 hoursRoom Temp.58.70%
ThermalSolid State7 days100 °CNo significant degradation
PhotolyticSunlight8 daysAmbientSignificant degradation

Data compiled from forced degradation studies of Pramipexole.[2][7][9][12][13]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a typical procedure for conducting a forced degradation study on a 2-aminobenzothiazole derivative to understand its stability profile.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the 2-aminobenzothiazole derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60 °C for 24 hours. Neutralize the solution with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60 °C for 24 hours. Neutralize the solution with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a known amount of the solid compound in a hot air oven at 80 °C for 48 hours. Dissolve the sample in the mobile phase before analysis.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL) to direct sunlight for 8 hours or in a photostability chamber.

3. Sample Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for an HPLC method suitable for analyzing 2-aminobenzothiazole derivatives and their degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). The gradient program should be optimized to separate the parent compound from all degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the parent compound (typically between 260-300 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by the complete separation of the parent peak from all degradation product peaks.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photodegradation Parent_Compound 2-Aminobenzothiazole Derivative Hydrolysis_Product Ring-Opened Products Parent_Compound->Hydrolysis_Product Acid/Base Oxidized_Product N-Oxides, etc. Parent_Compound->Oxidized_Product H2O2 Photoproduct Hydroxylated Products, etc. Parent_Compound->Photoproduct UV/Visible Light Experimental_Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acid_Hydrolysis Analysis HPLC Analysis of Stressed Samples Acid_Hydrolysis->Analysis Base_Hydrolysis Base_Hydrolysis Base_Hydrolysis->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis Start Start: Compound Storage Purity_Check Initial Purity Check (HPLC) Start->Purity_Check Forced_Degradation Forced Degradation Study Purity_Check->Forced_Degradation Data_Evaluation Evaluate Degradation & Identify Products Analysis->Data_Evaluation Conclusion Establish Stable Storage Conditions Data_Evaluation->Conclusion

References

Validation & Comparative

comparing anticancer activity of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anticancer Activity of 2-Aminobenzothiazole Derivatives

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of pharmacological activities, including notable anticancer properties.[1][2][3] This guide provides a comparative analysis of the anticancer activity of various 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone derivatives and related 2-aminobenzothiazole compounds, with a focus on their efficacy against different cancer cell lines, their mechanisms of action, and structure-activity relationships.

Data Presentation: In Vitro Anticancer Activity

The anticancer potential of 2-aminobenzothiazole derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the in vitro cytotoxic activity of selected derivatives from different studies.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 45 6-(quinazolin-4(3H)-one-5-yl) derivativeA549 (Lung)0.44[4][5]
H1975 (Lung)Not specified[4]
PC9 (Lung)Not specified[4]
Compound 38 6-(quinazolin-4(3H)-one-5-yl) derivativeA549 (Lung)0.98 ± 0.08[4]
H1975 (Lung)1.39 ± 0.55[4]
Compound 13 2-amino, various substitutionsHCT116 (Colon)6.43 ± 0.72[1]
A549 (Lung)9.62 ± 1.14[1]
A375 (Melanoma)8.07 ± 1.36[1]
Compound 20 2-amino-thiazolidinedione hybridHepG2 (Liver)9.99[1]
HCT-116 (Colon)7.44[1]
MCF-7 (Breast)8.27[1]
Compound 24 2-amino, 6-methoxy, 1,3,4-oxadiazole moietyC6 (Glioma)4.63 ± 0.85[1]
A549 (Lung)39.33 ± 4.04[1]
Compound 12 2-amino, 6-nitro/ethoxy substitutionMCF-7 (Breast)2.49 ± 0.12[1]
Compound 1 6-chloro-prop-2-eneamido derivativeRXF 393 (Renal)Growth % of -71.40[6]
Compound 2 6-chloro-1-acetyl-pyrazolin derivativeNCI-H522 (Lung)Growth % of -44.55[6]
Compound 3 6-chloro-1-acetyl-pyrazolin derivativeNCI-H522 (Lung)Growth % of -46.12[6]
Compound 4 6-fluoro-thiazole derivativeHOP-92 (Lung)Growth % of -46.12[6]
Compound 5 6-fluoro-thiazole derivativeNCI-H522 (Lung)Growth % of -25.35[6]

Structure-Activity Relationship Insights

The anticancer activity of 2-aminobenzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring.

  • Substitutions at the 6-position: The presence of chloro, fluoro, methoxy, or nitro groups at the 6-position has been shown to modulate the anticancer activity.[1][6] For instance, a 6-chloro substitution was present in several compounds with notable growth inhibitory effects on renal and non-small cell lung cancer cell lines.[6] Similarly, a 6-methoxy group was part of a derivative with potent activity against glioma cells.[1]

  • Modifications at the 2-amino group: Hybrid molecules, where the 2-amino group is incorporated into another heterocyclic system like a thiazolidinedione or pyrazoline, have demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][6]

  • Complex Side Chains: The addition of larger moieties, such as a quinazolinone ring at the 6-position, has led to the development of highly potent derivatives, with compound 45 showing an impressive IC50 of 0.44 µM against A549 lung cancer cells.[4][5]

Experimental Protocols

A key experiment for evaluating the in vitro anticancer activity of these compounds is the MTT assay.

MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines by measuring cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminobenzothiazole derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, usually 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Several 2-aminobenzothiazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1][3] These include the inhibition of protein kinases such as EGFR, VEGFR-2, and components of the PI3K/AKT/mTOR pathway.[1][4][5]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common event in many cancers.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Benzothiazole 2-Aminobenzothiazole Derivatives Benzothiazole->PI3K Inhibits Experimental_Workflow start Synthesized 2-Aminobenzothiazole Derivatives cell_culture Cancer Cell Line Culture start->cell_culture viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay ic50 Determine IC50 Values viability_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies cell_cycle Cell Cycle Analysis mechanism_studies->cell_cycle apoptosis Apoptosis Assay mechanism_studies->apoptosis western_blot Western Blot for Signaling Proteins mechanism_studies->western_blot lead_compound Identification of Lead Compound(s) mechanism_studies->lead_compound

References

A Comparative Guide to the In Vitro Efficacy of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anti-cancer activity of derivatives of 1-(2-aminobenzo[d]thiazol-6-yl)ethanone, a promising scaffold in oncological research. The performance of two notable derivatives, referred to as Compound 45 and Compound H1, is evaluated against standard chemotherapeutic agents in relevant cancer cell lines. This document summarizes key quantitative data, details experimental methodologies, and visualizes a critical signaling pathway implicated in the mechanism of action.

Comparative Analysis of Anti-proliferative Activity

The in vitro cytotoxic effects of the aminobenzothiazole derivatives and standard-of-care chemotherapeutics were assessed using the MTT assay, a colorimetric method to determine cell viability. The half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit 50% of cell growth, was determined for each compound in non-small cell lung cancer (A549) and cervical cancer (HeLa) cell lines.

Table 1: IC50 Values in A549 Non-Small Cell Lung Cancer Cells
CompoundTarget/Mechanism of ActionIC50 (µM)Citation(s)
Compound 45 ALK/PI3K/AKT Pathway Inhibitor0.44[1]
Cisplatin DNA Cross-linking Agent6.14 - 17.8[2][3][4]
Paclitaxel Microtubule Stabilizer~1.92 - 11.9[5][6]
Docetaxel Microtubule Stabilizer~1.94[7]

Note: The reported IC50 values for standard chemotherapeutics can vary between studies due to differences in experimental conditions.

Table 2: IC50 Values in HeLa Cervical Cancer Cells
CompoundTarget/Mechanism of ActionIC50 (µM)Citation(s)
Compound H1 HPV E7 Oncoprotein Pathway0.38
Cisplatin DNA Cross-linking Agent0.0073 - 22.4[8][9][10][11][12]
Paclitaxel Microtubule Stabilizer0.005 - 131[13][14][15][16]

Note: The IC50 values for standard chemotherapeutics, particularly in HeLa cells, show significant variability across the literature, which may be attributed to differences in assay duration, cell passage number, and specific laboratory protocols.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate comparative studies.

MTT Cell Viability Assay

This assay quantitatively assesses the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and control vehicle for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17][18]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.[19][20]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the test compounds and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.[21]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[21][22]

  • Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[22]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the ALK/PI3K/AKT signaling pathway, a key target of Compound 45, and a general workflow for in vitro validation of anticancer compounds.

ALK_PI3K_AKT_Pathway ALK ALK PI3K PI3K ALK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Compound45 Compound 45 Compound45->ALK inhibits Compound45->PI3K inhibits experimental_workflow start Start: Identify Test Compounds cell_culture Cell Culture (e.g., A549, HeLa) start->cell_culture mtt_assay MTT Assay for Cell Viability (IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay  Select IC50  concentrations cell_cycle_assay Cell Cycle Analysis (PI Staining) mtt_assay->cell_cycle_assay  Select IC50  concentrations data_analysis Data Analysis & Comparison apoptosis_assay->data_analysis cell_cycle_assay->data_analysis end Conclusion data_analysis->end

References

A Comparative Guide to Benzothiazole Derivatives in Neuroprotection: Spotlight on 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold has emerged as a privileged structure in the quest for novel neuroprotective agents, with derivatives showing promise in multifactorial diseases like Alzheimer's and Parkinson's. This guide provides a comparative overview of the neuroprotective performance of various benzothiazole derivatives, with a special focus on the potential of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes existing data on related benzothiazole derivatives to provide a valuable comparative context and highlight key structure-activity relationships.

Multi-Targeting Potential of Benzothiazole Derivatives

Neurodegenerative diseases are complex, involving multiple pathological pathways. Benzothiazole derivatives are attractive candidates for multi-target-directed ligand (MTDL) design, aiming to simultaneously modulate several key targets.[1][2] This approach is considered a more promising therapeutic strategy than the traditional "one-target, one-molecule" paradigm.[1][2]

Key molecular targets for benzothiazole derivatives in the context of neuroprotection include:

  • Cholinesterases (AChE and BuChE): Inhibition of these enzymes increases acetylcholine levels, a key neurotransmitter for cognitive function.[1][2]

  • Monoamine Oxidase B (MAO-B): Inhibition of MAO-B can reduce oxidative stress and preserve dopamine levels in the brain.[1][2]

  • Histamine H3 Receptor (H3R): Antagonism of H3R can enhance the release of several neurotransmitters, including acetylcholine and histamine, thereby improving cognitive function.[1][2]

  • Casein Kinase 1 (CK1): Inhibition of CK1 is a potential therapeutic strategy for neurodegenerative disorders like Alzheimer's disease.[3]

  • Amyloid-beta (Aβ) Aggregation: Several benzothiazole derivatives have been shown to inhibit the aggregation of Aβ peptides, a hallmark of Alzheimer's disease.[4]

Comparative Efficacy of Benzothiazole Derivatives

The following tables summarize the in vitro efficacy of various benzothiazole derivatives against key targets in neurodegeneration. It is important to note that direct comparative data for this compound is not available; the data presented here is for other promising derivatives from the literature.

Table 1: Cholinesterase and MAO-B Inhibitory Activity of Selected Benzothiazole Derivatives

Compound/DerivativeTargetIC50 / Ki (µM)Reference
Compound 3s AChE6.7[1][2]
BuChE2.35[1][2]
MAO-B1.6[1][2]
H3R0.036 (Ki)[1][2]
Compound 4b H3R0.012 (Ki)[1][2]

Table 2: Casein Kinase 1 (CK1) and Amyloid-beta Binding Alcohol Dehydrogenase (ABAD) Inhibition

Compound ClassTargetActivityReference
1-(benzo[d]thiazol-2-yl)-3-phenylureas CK1Submicromolar inhibition[3][5]
ABADDual inhibition observed[3][5]

Neuroprotective Mechanisms and Signaling Pathways

Benzothiazole derivatives exert their neuroprotective effects through various mechanisms, primarily by mitigating oxidative stress and modulating key enzymatic activities. One notable mechanism is the enhancement of catalase activity, an essential antioxidant enzyme that protects neurons from reactive oxygen species (ROS)-mediated damage.[6]

Below is a diagram illustrating a proposed neuroprotective signaling pathway involving catalase modulation by benzothiazole derivatives.

G cluster_stress Oxidative Stress cluster_cell Neuronal Cell H2O2 Hydrogen Peroxide (H₂O₂) ROS_damage ROS-mediated Damage H2O2->ROS_damage Benzothiazole Benzothiazole Derivative Catalase Catalase Benzothiazole->Catalase enhances activity Catalase->H2O2 decomposes Catalase->ROS_damage prevents Neuroprotection Neuroprotection

Caption: Proposed mechanism of neuroprotection by benzothiazole derivatives via catalase enhancement.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the neuroprotective effects of benzothiazole derivatives.

In Vitro Neuroprotection Assay (H₂O₂-induced stress model)

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[6]

G Cell_Culture 1. Culture U87 MG neuronal cells Compound_Treatment 2. Treat cells with benzothiazole derivative Cell_Culture->Compound_Treatment H2O2_Induction 3. Induce oxidative stress with H₂O₂ Compound_Treatment->H2O2_Induction Incubation 4. Incubate for 24 hours H2O2_Induction->Incubation Viability_Assay 5. Assess cell viability (e.g., MTT assay) Incubation->Viability_Assay Data_Analysis 6. Analyze and compare viability to controls Viability_Assay->Data_Analysis

Caption: Workflow for in vitro neuroprotection assay against oxidative stress.

Protocol:

  • Cell Culture: U87 MG human glioblastoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Plating: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The benzothiazole derivative to be tested is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. A vehicle control (medium with solvent) is also included.

  • Induction of Oxidative Stress: After a pre-incubation period with the compound (e.g., 1 hour), hydrogen peroxide (H₂O₂) is added to the wells to a final concentration known to induce significant cell death (e.g., 100 µM).

  • Incubation: The plates are incubated for 24 hours.

  • Cell Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells.

Catalase Activity Assay

This assay measures the effect of the benzothiazole derivative on the enzymatic activity of catalase.[6]

Protocol:

  • Cell Lysate Preparation: U87 MG cells are treated with the benzothiazole derivative and H₂O₂ as described above. After incubation, the cells are harvested and lysed to release intracellular proteins, including catalase.

  • Reaction Mixture: The cell lysate is added to a reaction mixture containing a known concentration of H₂O₂ in a suitable buffer.

  • Enzymatic Reaction: Catalase in the lysate will decompose H₂O₂ into water and oxygen.

  • Detection: The remaining H₂O₂ is measured using a colorimetric or fluorometric method. The decrease in H₂O₂ concentration is proportional to the catalase activity.

  • Data Analysis: Catalase activity is calculated and expressed as units per milligram of protein. The activity in treated cells is compared to that in control cells.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for this compound in neuroprotection is not yet established, studies on other benzothiazole derivatives provide valuable insights:

  • Low Molecular Weight: Smaller benzothiazole analogs have shown potential as catalase modulators, suggesting that a streamlined structure may be beneficial for this specific mechanism of neuroprotection.[6]

  • Substitution at Position 6: The nature of the substituent at the 6-position of the benzothiazole ring appears to be critical for activity. For instance, in a series of 1-(benzo[d]thiazol-2-yl)-3-phenylureas, a small electron-withdrawing group at this position was found to be important for CK1 and ABAD inhibition.[3]

  • Multi-targeting Moieties: The addition of specific pharmacophores, such as those targeting H3R or cholinesterases, can confer multi-target activity to the benzothiazole scaffold.[1][2]

Conclusion

The benzothiazole scaffold holds significant promise for the development of novel neuroprotective agents. While direct experimental data on the neuroprotective profile of this compound is currently scarce, the broader landscape of benzothiazole derivatives suggests its potential. The key to unlocking the therapeutic value of this and other related compounds will lie in systematic screening using robust in vitro and in vivo models, detailed structure-activity relationship studies, and a focus on multi-target-directed ligand design to address the multifaceted nature of neurodegenerative diseases. Further research is warranted to fully elucidate the neuroprotective capabilities of this compound and its place within the growing family of promising benzothiazole-based therapeutics.

References

comparative analysis of benzothiazole and benzimidazole derivatives in oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncological research, the quest for novel therapeutic agents has led scientists to explore the vast potential of heterocyclic compounds. Among these, benzothiazole and benzimidazole derivatives have emerged as prominent scaffolds, demonstrating significant anticancer activity across a multitude of preclinical studies. This guide offers a detailed comparative analysis of these two potent classes of compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms, quantitative efficacy, and the experimental protocols used for their evaluation.

Executive Summary

Both benzothiazole and benzimidazole derivatives represent promising avenues for the development of new cancer therapies. While direct, large-scale comparative studies are limited, existing data indicates that both scaffolds can be modified to produce highly potent and selective anticancer agents.[1]

Benzimidazole derivatives frequently exert their anticancer effects by disrupting microtubule polymerization, leading to cell cycle arrest and apoptosis.[2][3] Several repurposed anthelmintic drugs from this class, such as mebendazole, are now in clinical trials for oncology indications.[4]

Benzothiazole derivatives , in contrast, exhibit a broader range of mechanisms. These include the inhibition of key signaling molecules like tyrosine kinases and topoisomerases, and the induction of apoptosis through the generation of reactive oxygen species (ROS).[5][6] Some studies suggest that specific benzothiazole derivatives may exhibit superior activity against certain cancer types, such as lung cancer, when compared in a directly analogous series.[1] However, other research indicates that for certain substitution patterns, benzimidazole derivatives can show comparable or greater potency.[7]

Ultimately, the anticancer efficacy of a derivative is critically dependent on the specific chemical modifications made to the core scaffold. This guide will delve into the quantitative data and molecular mechanisms that underpin the potential of these compounds.

Quantitative Efficacy Against Cancer Cell Lines

The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative benzothiazole and benzimidazole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

Derivative ClassCompound ExampleCancer Cell LineIC50 (µM)Reference
Indole-based SemicarbazideChlorobenzyl indole semicarbazideHT-29 (Colon)0.024[8]
H460 (Lung)0.29[8]
A549 (Lung)0.84[8]
MDA-MB-231 (Breast)0.88[8]
Benzamide-basedSubstituted methoxybenzamideMultiple Lines1.1 - 8.8[7][8]
Naphthalimide-basedNaphthalimide derivative 67HT-29 (Colon)3.47[8][9]
A549 (Lung)3.89[8][9]
MCF-7 (Breast)5.08[8][9]
Phenylacetamide-basedDerivative 4dBxPC-3 (Pancreatic)3.99[10]
PTJ64i (Paraganglioma)6.79[10]
HFF-1 (Normal Fibroblast)9.23[10]

Table 2: Anticancer Activity of Selected Benzimidazole Derivatives

Derivative ClassCompound ExampleCancer Cell LineIC50 (µM)Reference
AnthelminticsFlubendazoleHT-29 (Colorectal)0.01[11]
MebendazoleAsPC-1 (Pancreatic)0.05[11]
FenbendazolePTJ86i (Paraganglioma)0.24[11]
AlbendazoleSW480 (Colorectal)1.26[11]
Benzimidazole-ChalconeCompound 23aMCF-7 (Breast)8.91[3]
A549 (Lung)9.73[3]
HEP-G2 (Liver)10.93[3]
Imidazopyridine ConjugateCompound 11iA549 (Lung)2.06[12]
B-norcholesterylCompound 7aHeLa (Cervical)<10[13]

Mechanisms of Action: A Comparative Overview

The pathways to inducing cancer cell death differ significantly between the two scaffolds, providing distinct opportunities for therapeutic intervention.

Benzimidazole Derivatives: Targeting the Cytoskeleton

The primary anticancer mechanism for many benzimidazole derivatives is the disruption of microtubule dynamics. By binding to β-tubulin, these compounds inhibit polymerization, which is essential for the formation of the mitotic spindle. This leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.[2]

cluster_0 Benzimidazole Action Benzimidazole Benzimidazole Derivatives Tubulin β-Tubulin Benzimidazole->Tubulin Binds to Microtubule Microtubule Polymerization Benzimidazole->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Leads to G2M G2/M Phase Arrest Spindle->G2M Prevents Apoptosis Apoptosis G2M->Apoptosis Induces

Primary mechanism of action for many benzimidazole derivatives.
Benzothiazole Derivatives: A Multi-Targeted Approach

Benzothiazole derivatives engage in more diverse mechanisms of action. Many act as inhibitors of crucial enzymes involved in cancer progression, such as tyrosine kinases (e.g., EGFR), topoisomerases, and carbonic anhydrases.[5][6] Certain derivatives also induce apoptosis by increasing intracellular reactive oxygen species (ROS) or by interacting with the Aryl Hydrocarbon Receptor (AHR) to trigger downstream signaling that leads to cell death.[5]

cluster_1 Benzothiazole Signaling Pathways cluster_targets Molecular Targets cluster_effects Cellular Effects BT Benzothiazole Derivatives EGFR EGFR BT->EGFR Topo Topoisomerase BT->Topo AHR AHR BT->AHR ROS ROS Production BT->ROS Prolif Proliferation EGFR->Prolif EGFR->Prolif Inhibits DNA_Rep DNA Replication Topo->DNA_Rep Topo->DNA_Rep Inhibits Apoptosis Apoptosis AHR->Apoptosis ROS->Apoptosis

Diverse mechanisms of action for benzothiazole derivatives.

Experimental Protocols

Standardized methodologies are crucial for the valid comparison of anticancer compounds. Below are detailed protocols for key in vitro assays used to evaluate the efficacy of benzothiazole and benzimidazole derivatives.

Experimental Workflow: From Cell Culture to Data Analysis

A typical workflow for evaluating the anticancer properties of a novel compound involves cytotoxicity screening, followed by more detailed mechanistic studies like cell cycle analysis and apoptosis detection.

cluster_workflow General Experimental Workflow cluster_assays Specific Assays Culture 1. Cell Culture (Seed cancer cells in plates) Treat 2. Compound Treatment (Incubate with derivatives) Culture->Treat Assay 3. Perform Assay Treat->Assay Data 4. Data Acquisition Assay->Data MTT MTT Assay (Cytotoxicity) Assay->MTT Flow Flow Cytometry (Cell Cycle/Apoptosis) Assay->Flow WB Western Blot (Protein Expression) Assay->WB Analysis 5. Data Analysis (Calculate IC50, etc.) Data->Analysis

A generalized workflow for in vitro anticancer drug testing.
Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14]

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the benzothiazole or benzimidazole derivative. Include a vehicle-only control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14] Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[1]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with the test compound at various concentrations for a set time (e.g., 24 or 48 hours).

  • Harvesting and Fixation: Harvest both adherent and floating cells. Wash the cell pellet with cold PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Store at -20°C for at least 2 hours.[15]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA). Incubate in the dark for 30 minutes at room temperature.[15]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. The PI fluorescence will be proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase indicates cell cycle arrest.

Protocol 3: Western Blot for Apoptosis Markers

Western blotting allows for the detection of key proteins involved in the apoptotic cascade, such as cleaved caspases and cleaved PARP (Poly(ADP-ribose) polymerase).[17][18]

  • Protein Extraction: After treating cells with the compound, wash them with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to an apoptosis marker (e.g., anti-cleaved caspase-3, anti-cleaved PARP) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[17] An increase in the cleaved forms of caspase-3 and PARP is indicative of apoptosis.[18]

References

structure-activity relationship (SAR) studies of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone analogs

Author: BenchChem Technical Support Team. Date: December 2025

An essential component of medication research and development is the investigation of structure-activity relationships (SAR), which offer crucial information about how chemical structure affects biological activity. This comparison guide provides an in-depth analysis of SAR studies on analogs of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone, with a focus on their anticancer properties. Due to the scarcity of particular SAR data for this compound analogs, this guide will concentrate on the closely related and thoroughly researched 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives. These substances have the same 2-aminobenzothiazole core and have been shown to have strong anticancer effects by inhibiting important signaling pathways.

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activities of a series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives against three human non-small cell lung cancer (NSCLC) cell lines: A549, H1975, and PC9. The IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%, are presented in micromolar (μM).

Compound IDR Group (Substitution on Quinazolinone)IC50 (μM) vs. A549IC50 (μM) vs. H1975IC50 (μM) vs. PC9
Lead Compound (16h) Unsubstituted Benzyl8.27>50>50
45 4-Fluorobenzyl0.442.653.12
6a Benzyl5.3110.2412.87
6b 2-Fluorobenzyl3.898.159.33
6c 3-Fluorobenzyl2.176.497.81
6d 2-Chlorobenzyl6.7211.5813.45
6e 3-Chlorobenzyl4.889.7211.03
6f 4-Chlorobenzyl1.294.565.98
6g 2-Bromobenzyl7.1412.3314.78
6h 3-Bromobenzyl5.0210.1112.19
6i 4-Bromobenzyl1.835.176.42
6j 4-Methylbenzyl3.247.888.91

Structure-Activity Relationship (SAR) Analysis

The data in the table reveals several key SAR insights for this series of compounds:

  • Impact of Halogen Substitution: The introduction of a halogen atom on the benzyl ring generally enhances the antiproliferative activity compared to the unsubstituted benzyl group (Compound 6a).

  • Position of Halogen Substituent: For fluoro, chloro, and bromo substituents, the activity generally follows the order: 4-position > 3-position > 2-position. This suggests that substitution at the para position of the benzyl ring is most favorable for anticancer activity.

  • Effect of Halogen Type: Among the para-substituted analogs, the 4-fluoro substituent (Compound 45) demonstrated the most potent activity against the A549 cell line (IC50 = 0.44 μM).[1][2]

  • Methyl Substitution: A methyl group at the 4-position of the benzyl ring (Compound 6j) also resulted in improved activity over the unsubstituted analog, but was less potent than the halogen-substituted counterparts.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these 2-aminobenzothiazole analogs.

General Synthesis of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives

A common synthetic route for these analogs involves a multi-step process:

  • Synthesis of the Quinazolinone Core: 2-Amino-5-bromobenzoic acid is reacted with formamide at elevated temperatures to yield 6-bromoquinazolin-4(3H)-one.[1]

  • N-Alkylation/Arylation: The nitrogen at the 3-position of the quinazolinone ring is then substituted with various benzyl groups (or other desired R groups) using the appropriate benzyl halide in the presence of a base like sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF).[1]

  • Suzuki Coupling: The final step involves a Suzuki coupling reaction between the 6-bromo-3-substituted-quinazolin-4(3H)-one and a suitable boronic acid or ester derivative of 2-aminobenzothiazole to form the final products.[1]

In Vitro Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

Materials:

  • Human non-small cell lung cancer cell lines (A549, H1975, PC9)

  • Complete growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The test compounds are serially diluted in the growth medium to various concentrations. The medium from the wells is then replaced with 100 µL of the diluted compound solutions. A vehicle control (medium with DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[3]

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.[3]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for SAR Studies

The following diagram illustrates the general workflow for conducting structure-activity relationship studies of novel chemical entities.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_analysis Analysis & Optimization A Lead Compound Identification B Analog Design & Synthesis A->B C In Vitro Screening (e.g., MTT Assay) B->C D Determination of IC50 Values C->D E Mechanism of Action Studies D->E F SAR Analysis E->F G Lead Optimization F->G G->B Iterative Improvement

Caption: General workflow for structure-activity relationship (SAR) studies.

ALK/PI3K/AKT Signaling Pathway Inhibition

Mechanistic studies revealed that the lead compound 45 exerts its anticancer effects by inhibiting the ALK/PI3K/AKT signaling pathway, which is a critical pathway for cell proliferation and survival.[2]

Signaling_Pathway ALK ALK PI3K PI3K ALK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound45 Compound 45 Compound45->ALK inhibits Compound45->PI3K inhibits Compound45->AKT inhibits

References

Unlocking the Anticancer Potential of 2-Aminobenzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to 2-aminobenzothiazole derivatives as a promising class of compounds in the fight against cancer. This guide provides a comprehensive cross-validation of their anticancer activity, objectively comparing their performance with alternative compounds and supported by experimental data. Detailed methodologies for key experiments are presented, alongside visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of their therapeutic potential.

The 2-aminobenzothiazole scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer effects.[1] These compounds have been shown to exert their cytotoxic effects against various cancer cell lines through the modulation of key signaling pathways involved in cancer progression.[1] This guide synthesizes findings from multiple studies to offer a comparative analysis of their efficacy.

Comparative Anticancer Activity: In Vitro Studies

The in vitro cytotoxicity of novel 2-aminobenzothiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below, offering a direct comparison with established anticancer drugs. Lower IC50 values are indicative of greater potency.

Compound/DrugTarget/Mechanism of ActionMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)Reference Drug(s)
New Derivative Series 1 PI3K/mTOR Inhibition1.8 - 7.23.9 - 10.57.44 - 9.99-Doxorubicin, Cisplatin[2]
New Derivative Series 2 VEGFR-2 Inhibition3.84 - 8.27-5.61 - 9.99-Sorafenib[2][3]
OMS5 & OMS14 PI3Kδ Inhibition22.13 - 61.0322.13 - 61.03---[4][5]
Compound 13 EGFR Inhibition-9.62 ± 1.146.43 ± 0.72--[6]
Thiourea Derivative IVe DNA Damage15-30--33-48-[7]
Thiourea Derivative IVf DNA Damage15-30--33-48-[7]
Thiourea Derivative IVh DNA Damage15-30--33-48-[7]
Doxorubicin Topoisomerase II Inhibitor~0.9~1.2~0.5 - 1.0--[2]
Cisplatin DNA Cross-linking Agent~3.1----[2]
Sorafenib VEGFR-2 Inhibitor-----[3]

Key Signaling Pathways and Mechanisms of Action

The anticancer activity of 2-aminobenzothiazole derivatives is often attributed to their ability to inhibit key kinases and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

One of the primary mechanisms is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently dysregulated in many cancers.[1] By targeting PI3K, these compounds can effectively halt downstream signaling that promotes cell growth and survival.[1]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Aminobenzothiazole 2-Aminobenzothiazole Derivatives Aminobenzothiazole->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-aminobenzothiazole derivatives.

Furthermore, certain derivatives have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[3] By blocking VEGFR-2, these compounds can stifle tumor growth and metastasis. Other targeted kinases include Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[4][6]

Experimental Protocols

To ensure the reproducibility and cross-validation of the reported anticancer activities, detailed experimental methodologies are crucial.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminobenzothiazole derivatives or standard anticancer drugs. A control group with no treatment is also included. The plates are incubated for an additional 48-72 hours.[2]

  • MTT Addition: Following the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol.[2]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well plates Start->Seed Incubate1 Incubate for 24h (Cell Attachment) Seed->Incubate1 Treat Treat with 2-Aminobenzothiazole Derivatives & Controls Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Calculate Cell Viability & Determine IC50 Measure->Analyze End End Analyze->End

References

A Comparative Efficacy Analysis of 2-Aminobenzothiazole Derivatives and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals providing a comparative overview of the anticancer efficacy of a potent 2-aminobenzothiazole derivative against well-established chemotherapeutic and targeted agents. This document synthesizes available preclinical data to benchmark the performance of these compounds.

Introduction

The quest for novel, more effective, and selective anticancer agents is a cornerstone of oncological research. The 2-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant antiproliferative activities across a range of cancer cell lines. This guide focuses on comparing the efficacy of a promising 2-aminobenzothiazole derivative, identified as compound 45 in recent literature, with standard-of-care anticancer drugs, including Doxorubicin, Paclitaxel, Cisplatin, and the targeted therapy agent Erlotinib. While direct experimental data for 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone is not extensively available in the public domain, this analysis utilizes a closely related and highly potent structural analog to provide a valuable comparative perspective.

Quantitative Efficacy Comparison

The following tables summarize the in vitro cytotoxic activity (IC50 values) of a potent 2-aminobenzothiazole derivative and established anticancer drugs against a panel of human cancer cell lines. Lower IC50 values are indicative of higher potency.

Table 1: Efficacy of 2-Aminobenzothiazole Derivative (Compound 45) Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Non-Small Cell Lung Cancer0.44[1][2][3]
H1975Non-Small Cell Lung CancerData Not Available
PC9Non-Small Cell Lung CancerData Not Available

Note: Compound 45 is a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, a structural analog of the compound of interest.

Table 2: Efficacy of Standard Anticancer Drugs Against Various Cancer Cell Lines

DrugA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)HeLa (Cervical) IC50 (µM)HepG2 (Liver) IC50 (µM)
Doxorubicin ~0.13 - >20[4][5]~0.1 - 2.5[4]Data Not Available~2.92[4]~12.18[4]
Paclitaxel ~0.027 - 9.4[6]~0.0025 - 0.0075[7]Data Not Available~0.0025 - 0.0075[7]Data Not Available
Cisplatin ~7.49 - 10.91[8]Data Not AvailableData Not AvailableData Not AvailableData Not Available
Erlotinib >20[9]Data Not AvailableData Not AvailableData Not AvailableData Not Available

Note: IC50 values for standard drugs can vary significantly between studies due to different experimental conditions such as exposure time and assay type.

Mechanism of Action: A Comparative Overview

The potent 2-aminobenzothiazole derivative, compound 45, exerts its anticancer effects through the inhibition of the ALK/PI3K/AKT signaling pathway.[1][2] This pathway is crucial for cell proliferation, survival, and growth. Inhibition of this pathway leads to G1 phase cell cycle arrest and induction of apoptosis. In contrast, the standard anticancer drugs operate through different mechanisms:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to DNA damage and apoptosis.

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and induction of apoptosis.

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage and apoptosis.

  • Erlotinib: A tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR), inhibiting downstream signaling pathways involved in cell proliferation.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process for evaluating cytotoxicity, the following diagrams are provided.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., ALK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (anti-apoptotic) AKT->Bcl2 inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis Bcl2->Apoptosis inhibits Compound45 Compound 45 (2-Aminobenzothiazole derivative) Compound45->PI3K inhibits Compound45->AKT inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Compound 45.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Seed cancer cells in 96-well plates Incubation1 2. Incubate for 24h (cell adherence) Cell_Culture->Incubation1 Add_Compound 3. Add varying concentrations of test compound Incubation1->Add_Compound Incubation2 4. Incubate for 48-72h Add_Compound->Incubation2 Add_MTT 5. Add MTT reagent Incubation2->Add_MTT Incubation3 6. Incubate for 2-4h (formazan formation) Add_MTT->Incubation3 Add_Solubilizer 7. Add solubilizing agent (e.g., DMSO) Incubation3->Add_Solubilizer Read_Absorbance 8. Measure absorbance at ~570nm Add_Solubilizer->Read_Absorbance Calculate_IC50 9. Calculate IC50 value Read_Absorbance->Calculate_IC50

References

In Vivo Neuroprotective Effects of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo neuroprotective effects of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone and structurally related benzothiazole derivatives. Due to the limited availability of specific in vivo data for this compound, this document leverages data from two notable analogs, AS601245 and 6-nitrobenzo[d]thiazol-2-amine (N3) , to provide a comprehensive overview of the potential neuroprotective activities of this class of compounds.

While direct in vivo studies on the neuroprotective effects of this compound are not extensively documented in publicly available literature, research on related benzothiazole structures suggests a potential for neuroprotection against neuronal injury.[1] This guide will compare the known in vivo efficacy of AS601245 and N3, offering insights into the potential mechanisms and experimental validation of benzothiazole-based neuroprotective agents.

Comparative Efficacy of Benzothiazole Derivatives

The following tables summarize the quantitative in vivo neuroprotective effects of AS601245 and 6-nitrobenzo[d]thiazol-2-amine (N3) from preclinical studies.

Table 1: In Vivo Neuroprotective Effects of AS601245 in a Gerbil Model of Global Cerebral Ischemia

ParameterAnimal ModelTreatmentDosageOutcomeReference
Neurite Damage ReductionGerbilIntraperitoneal (i.p.)80 mg/kg67% reduction in damage to neurites (P<0.001 vs. controls)[2]
Astrocyte Activation ReductionGerbilIntraperitoneal (i.p.)80 mg/kg84% reduction in activation of astrocytes (P<0.001 vs. controls)[2]
Memory ImprovementGerbilIntraperitoneal (i.p.)80 mg/kgPrevention of ischemia-induced memory impairment in the inhibitory avoidance task
Neuronal Loss ProtectionGerbilIntraperitoneal (i.p.)40, 60, and 80 mg/kgSignificant protection against the delayed loss of hippocampal CA1 neurons[1][3]
Neuronal SurvivalRat (focal cerebral ischemia)i.p. injection or i.v. bolus + infusion6, 18, and 60 mg/kg (i.p.) or 1 mg/kg bolus + 0.6 mg/kg/h infusion (i.v.)Significant neuroprotective effect[1]

Table 2: In Vivo Neuroprotective Effects of 6-nitrobenzo[d]thiazol-2-amine (N3) in a Zebrafish Model of PTZ-Induced Epilepsy

ParameterAnimal ModelTreatmentOutcomeReference
Glutathione (GSH) LevelsZebrafish LarvaePre-treatment with N3Increased GSH levels (0.76 ± 0.03 nmol/mg)[4][5]
Lactate Dehydrogenase (LDH) LevelsZebrafish LarvaePre-treatment with N3Reduced LDH levels (7.47 ± 0.07 U/mg protein)[4][5]
Reactive Oxygen Species (ROS) LevelsZebrafish LarvaePre-treatment with N3Reduced ROS levels[4][5]
Pro-inflammatory Gene ExpressionZebrafish LarvaePre-treatment with N3Suppressed pro-inflammatory gene expression[4][5]
Neurodegeneration MarkersZebrafish LarvaePre-treatment with N3Reduced amyloid plaques and calcium deposition[4][5]
Motor CoordinationZebrafish LarvaePre-treatment with N3Behavioral improvements, including enhanced motor coordination[4][5]

Experimental Protocols

This section details the methodologies for key in vivo experiments typically employed in the validation of neuroprotective agents.

Animal Models of Neurodegeneration
  • Global Cerebral Ischemia Model (Gerbil): This model is induced by transient bilateral common carotid artery occlusion. It is a well-established method for studying neuronal damage, particularly in the hippocampus, and for evaluating the efficacy of neuroprotective drugs against ischemic insults.[1]

  • Pentylenetetrazole (PTZ)-Induced Epilepsy Model (Zebrafish): PTZ is a GABA-A receptor antagonist that induces seizure-like behavior in zebrafish larvae. This model is used to screen for compounds with anticonvulsant and neuroprotective properties, particularly those that mitigate oxidative stress and inflammation associated with seizures.[4][5]

Behavioral Testing
  • Inhibitory Avoidance Task: This task assesses learning and memory. An animal is placed in a two-compartment apparatus and receives a mild foot shock in the preferred dark compartment. The latency to re-enter the dark compartment is measured to evaluate memory retention. Longer latencies suggest improved memory.

  • Motor Coordination Analysis: In zebrafish larvae, motor coordination can be quantified by tracking their movement patterns and swimming behavior in response to stimuli. Automated tracking systems are often used to measure parameters like distance moved, velocity, and turning angle.[4][5]

Histological and Biochemical Analysis
  • Immunohistochemistry: This technique is used to visualize and quantify specific proteins in tissue sections. For neuroprotection studies, common markers include:

    • NeuN: To identify and quantify surviving neurons.

    • GFAP: To assess the extent of astrogliosis, a marker of brain injury.

    • TUNEL Staining: To detect apoptotic cells.[6][7][8][9]

  • Cresyl Violet Staining: This method stains Nissl bodies in neurons, allowing for the assessment of neuronal morphology and loss.[7]

  • Biochemical Assays:

    • ELISA: To measure the levels of inflammatory cytokines (e.g., TNF-α, IL-1β).

    • GSH Assay: To quantify the levels of the antioxidant glutathione.

    • LDH Assay: To measure lactate dehydrogenase leakage, an indicator of cell damage.

    • ROS Assay: To determine the levels of reactive oxygen species, a marker of oxidative stress.[4][5]

Signaling Pathways in Neuroprotection

The neuroprotective effects of benzothiazole derivatives are believed to be mediated through various signaling pathways. Below are diagrams illustrating the key pathways associated with the comparative compounds.

JNK_Inhibition_Pathway stress Neuronal Stress (e.g., Ischemia) jnk_pathway JNK Signaling Pathway stress->jnk_pathway apoptosis Apoptosis & Neuronal Death stress->apoptosis cjun c-Jun Phosphorylation jnk_pathway->cjun neuroprotection Neuroprotection jnk_pathway->neuroprotection cjun->apoptosis as601245 AS601245 as601245->jnk_pathway Inhibits as601245->neuroprotection

JNK Inhibition Pathway for Neuroprotection

The benzothiazole derivative AS601245 exerts its neuroprotective effects by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway.[1][10] Neuronal stress, such as ischemia, activates the JNK pathway, leading to the phosphorylation of c-Jun and subsequent apoptosis.[11][12] By inhibiting JNK, AS601245 blocks this cascade, thereby promoting neuronal survival.[1]

Antioxidant_Anti_inflammatory_Pathway insult Neuronal Insult (e.g., Seizure, Oxidative Stress) ros Increased ROS insult->ros inflammation Neuroinflammation (e.g., Pro-inflammatory Cytokines) insult->inflammation damage Neuronal Damage & Neurodegeneration ros->damage inflammation->damage n3 6-nitrobenzo[d]thiazol-2-amine (N3) n3->ros Reduces n3->inflammation Reduces antioxidant Increased Antioxidant Defense (e.g., ↑GSH) n3->antioxidant anti_inflammatory Reduced Inflammation n3->anti_inflammatory antioxidant->ros neuroprotection Neuroprotection antioxidant->neuroprotection anti_inflammatory->inflammation anti_inflammatory->neuroprotection

Antioxidant & Anti-inflammatory Pathway

The neuroprotective effects of compounds like 6-nitrobenzo[d]thiazol-2-amine (N3) are associated with their antioxidant and anti-inflammatory properties.[4][5] Neuronal insults can lead to an increase in reactive oxygen species (ROS) and neuroinflammation, both of which contribute to neuronal damage.[[“]][14][15][16] N3 appears to mitigate these effects by enhancing antioxidant defenses, such as increasing glutathione (GSH) levels, and by suppressing the expression of pro-inflammatory genes, ultimately leading to neuroprotection.[4][5]

Experimental_Workflow start Start: In Vivo Study model Animal Model of Neurodegeneration start->model treatment Treatment Administration: - Vehicle Control - Test Compound - Positive Control model->treatment behavior Behavioral Assessment treatment->behavior analysis Post-mortem Analysis: - Histology - Biochemistry behavior->analysis data Data Analysis & Interpretation analysis->data end Conclusion data->end

General In Vivo Neuroprotection Workflow

The validation of a neuroprotective compound in vivo typically follows a structured workflow.[17][18][19] This involves selecting an appropriate animal model that mimics a specific neurodegenerative condition, followed by the administration of the test compound and relevant controls.[17] Behavioral tests are conducted to assess functional outcomes, and post-mortem analyses provide insights into the underlying cellular and molecular changes.[17][20][21][22][23]

References

Assessing the Selectivity of 2-Aminobenzothiazole Derivatives for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a central focus of modern drug discovery. The 2-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with a diverse range of derivatives demonstrating potent anticancer properties. This guide provides a comparative analysis of the selectivity of various 2-aminobenzothiazole derivatives for cancer cells over normal cells, supported by experimental data and detailed methodologies. While the initial focus was on derivatives of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone, the available literature providing direct comparative cytotoxicity data is limited. Therefore, this guide considers a broader class of 2-aminobenzothiazole derivatives to illustrate the principles of selectivity.

Data Presentation: Comparative Cytotoxicity

The selectivity of a potential anticancer compound is a critical parameter in its preclinical evaluation. It is often expressed as a selectivity index (SI), calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (IC50 normal cells / IC50 cancer cells). A higher SI value indicates greater selectivity for cancer cells.

The following tables summarize the in vitro cytotoxicity (IC50 values) of selected 2-aminobenzothiazole derivatives against various human cancer cell lines and normal cell lines.

Compound IDCancer Cell LineCell TypeIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Compound 13 HCT116Colon Carcinoma6.43 ± 0.72PBMCs> 300> 46.6[1]
A549Lung Carcinoma9.62 ± 1.14PBMCs> 300> 31.2[1]
A375Melanoma8.07 ± 1.36PBMCs> 300> 37.2[1]
Compound 23 HT-29Colorectal Adenocarcinoma-HEK-293TMarginal Cytotoxicity-[1]
PC-3Prostate Cancer-HEK-293TMarginal Cytotoxicity-[1]
A549Lung Carcinoma-HEK-293TMarginal Cytotoxicity-[1]
U87MGGlioblastoma-HEK-293TMarginal Cytotoxicity-[1]
Compound 45 A549Lung Carcinoma0.44 ± 0.03BEAS-2B2.9 ± 0.55~6.6[2][3]
H1975Lung Carcinoma0.49 ± 0.09BEAS-2B2.9 ± 0.55~5.9[2]
Thiourea Derivative IVe EACMouse Ehrlich Ascites Carcinoma10-24---[4]
MCF-7Breast Cancer15-30---[4]
HeLaCervical Cancer33-48---[4]
Thiourea Derivative IVf EACMouse Ehrlich Ascites Carcinoma10-24---[4]
MCF-7Breast Cancer15-30---[4]
HeLaCervical Cancer33-48---[4]
Thiourea Derivative IVh EACMouse Ehrlich Ascites Carcinoma10-24---[4]
2-aminobenzothiazole-TZD series, compound 20 HepG2Liver Cancer9.99---[1]
HCT-116Colon Cancer7.44---[1]
MCF-7Breast Cancer8.27---[1]
OMS5 A549Lung Cancer22.13 - 61.03---[5][6][7]
MCF-7Breast Cancer22.13 - 61.03---[5][6][7]
OMS14 A549Lung Cancer22.13 - 61.03---[5][6][7]
MCF-7Breast Cancer22.13 - 61.03---[5][6][7]

Note: "-" indicates that the data was not provided in the cited literature. PBMCs: Peripheral Blood Mononuclear Cells; HEK-293T: Human Embryonic Kidney 293T cells; BEAS-2B: Human Bronchial Epithelial Cells.

Experimental Protocols

The assessment of cytotoxicity is a fundamental experiment in the evaluation of potential anticancer agents. The most commonly employed method is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

1. Cell Seeding:

  • Cancer and normal cells are harvested during their exponential growth phase.
  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
  • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the 2-aminobenzothiazole derivative is prepared in a suitable solvent (e.g., DMSO).
  • Serial dilutions of the compound are made in culture medium to achieve the desired final concentrations.
  • The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compound.
  • Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.
  • The plates are incubated for a further 48-72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
  • The plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

4. Formazan Solubilization:

  • The medium containing MTT is carefully removed from the wells.
  • 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
  • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

Several 2-aminobenzothiazole derivatives exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer. A prominent target is the PI3K/Akt/mTOR pathway , which plays a crucial role in cell growth, proliferation, survival, and angiogenesis.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the simplified PI3K/Akt/mTOR signaling cascade and the inhibitory action of certain 2-aminobenzothiazole derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Derivatives 2-Aminobenzothiazole Derivatives Derivatives->PI3K Inhibits Derivatives->Akt Inhibits Derivatives->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR pathway and inhibition by 2-aminobenzothiazole derivatives.

By inhibiting key kinases such as PI3K, Akt, and mTOR, these derivatives can disrupt the downstream signaling events that promote cancer cell proliferation and survival, ultimately leading to apoptosis (programmed cell death) and cell cycle arrest.[5][8] Other targeted kinases by this class of compounds include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8]

Experimental Workflow for Assessing Selectivity

The logical flow for evaluating the selectivity of 2-aminobenzothiazole derivatives is outlined below.

Experimental_Workflow Start Start: Synthesized 2-Aminobenzothiazole Derivatives Cancer_Cells Cancer Cell Lines (e.g., A549, MCF-7, HCT116) Start->Cancer_Cells Normal_Cells Normal Cell Lines (e.g., BEAS-2B, PBMCs) Start->Normal_Cells MTT_Assay Cytotoxicity Assay (MTT) Cancer_Cells->MTT_Assay Normal_Cells->MTT_Assay IC50_Cancer Determine IC50 (Cancer Cells) MTT_Assay->IC50_Cancer IC50_Normal Determine IC50 (Normal Cells) MTT_Assay->IC50_Normal SI_Calc Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) IC50_Cancer->SI_Calc IC50_Normal->SI_Calc Analysis Comparative Analysis of Selectivity SI_Calc->Analysis End End: Identify Lead Compounds with High Selectivity Analysis->End

Caption: Workflow for determining the selectivity of anticancer compounds.

References

The Therapeutic Potential of Benzothiazole Derivatives in Oncology: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the burgeoning field of benzothiazole derivatives reveals a promising class of compounds with significant therapeutic potential in the fight against cancer. These heterocyclic molecules have demonstrated broad-spectrum anticancer activities across a multitude of cancer cell lines, operating through diverse mechanisms of action. This guide provides a comparative overview of their efficacy, delves into the intricate signaling pathways they modulate, and outlines the experimental protocols utilized for their evaluation, offering a vital resource for researchers, scientists, and drug development professionals.

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1] Extensive research has underscored the potential of substituted benzothiazoles as potent anticancer agents, effective against a variety of cancer cell lines.[2][3][4] The anticancer efficacy of these derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring system.[5]

Comparative Anticancer Activity of Benzothiazole Derivatives

The cytotoxic activity of various benzothiazole derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) are key quantitative measures of a compound's potency. The following tables summarize the in vitro cytotoxic activity of representative benzothiazole derivatives, showcasing the impact of different chemical modifications on their anticancer effects.

Derivative ClassCompound/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
Thiourea Derivatives Benzothiazole moiety based thiourea derivativesMCF-7 (Breast), HeLa (Cervical)Not specified, but showed potential[2]
Hydrazine Derivatives Hydrazine based benzothiazole 11HeLa (Cervical), COS-7 (Kidney Fibroblast)2.41 (HeLa), 4.31 (COS-7)[3]
Pyridine Based Derivatives Substituted bromopyridine acetamide benzothiazole 29SKRB-3 (Breast), SW620 (Colon), A549 (Lung), HepG2 (Liver)0.0012 (SKRB-3), 0.0043 (SW620), 0.044 (A549), 0.048 (HepG2)[2][6]
Substituted pyridine based acetamide benzothiazole 30Wide spectrum of human cell linesPotent anti-proliferative activities[2]
Pyrazole Based Derivatives Pyrazole based benzothiazole derivatives 32 and 3360 tumor cell linesMicromolar and sub-micromolar range[2]
Pyrimidine Based Derivatives Substituted pyrimidine containing benzothiazole 35Lung, Breast, and Renal cancer cell linesExcellent growth inhibition[2][3]
Benzamide Based Derivatives Substituted methoxybenzamide benzothiazole 41 and chloromethylbenzamide benzothiazole 42A549, HCT-116, SW620, SW480, MDA-MB-468, SKRB-3, HeLa, SKOV-3, PC-3, BxPC-3, A431, A3751.1 - 8.8[2]
Indole Based Derivatives Chlorobenzyl indole semicarbazide benzothiazole 55HT-29 (Colon), H460 (Lung), A549 (Lung), MDA-MB-231 (Breast)0.024 (HT-29), 0.29 (H460), 0.84 (A549), 0.88 (MDA-MB-231)[2][3]
Thiazolidine Derivatives Nitrobenzylidene containing thiazolidine derivative 54MCF7 (Breast), HEPG2 (Liver)0.036 (MCF7), 0.048 (HEPG2)[3]
Oxothiazolidine Based Derivatives Substituted chlorophenyl oxothiazolidine based benzothiazole 53HeLa (Cervical)9.76[2]
Ru(III) Complexes Ru(III) containing methylbenzothiazole 60K-562 (Leukemia), KE-37 (Leukemia)16.21 (K-562), 7.74 (KE-37)[3]
Chloroacetylated Derivatives Derivatives 61 and 62A549 (Lung)10.67 µg/mL (61), 9.0 µg/mL (62)[3]
Pyridinyl-2-amine linked benzothiazole-2-thiol Compound 7eSKRB-3 (Breast), SW620 (Colon), A549 (Lung), HepG2 (Liver)0.0012 (SKRB-3), 0.0043 (SW620), 0.044 (A549), 0.048 (HepG2)[7]
2-Substituted Benzothiazoles Compound 4a and 4bPANC-1 (Pancreatic)27 (4a), 35 (4b)[8]
1,2,3-Triazole Benzothiazole Derivatives Compound K18Kyse30 (Esophageal), EC-109 (Esophageal)0.042 (Kyse30), 0.038 (EC-109)[9]

Mechanisms of Anticancer Action and Signaling Pathways

Benzothiazole derivatives exert their anticancer effects through a variety of mechanisms, often involving the modulation of critical signaling pathways that regulate cell proliferation, survival, and death.[1][5] Key mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes like protein kinases and tubulin.

A simplified overview of a common experimental workflow to assess the anticancer potential of benzothiazole derivatives is depicted below.

G General Experimental Workflow for Anticancer Evaluation cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Benzothiazole Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Cytotoxicity->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., Flow Cytometry) Cytotoxicity->Cell_Cycle Migration Cell Migration Assay (e.g., Wound Healing) Cytotoxicity->Migration Western_Blot Western Blotting (Protein Expression) Cytotoxicity->Western_Blot Animal_Model Tumor Xenograft Animal Model Cytotoxicity->Animal_Model Lead Compounds Toxicity Toxicity Studies Animal_Model->Toxicity Efficacy Tumor Growth Inhibition Animal_Model->Efficacy

Caption: A general workflow for the synthesis and evaluation of benzothiazole derivatives as anticancer agents.

Several key signaling pathways are frequently implicated in the anticancer activity of benzothiazole derivatives.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Some benzothiazole derivatives have been shown to induce apoptosis by suppressing this pathway.[10][11]

G PI3K/AKT/mTOR Signaling Pathway Inhibition Benzothiazole Derivative Benzothiazole Derivative PI3K PI3K Benzothiazole Derivative->PI3K Inhibits AKT AKT PI3K->AKT Apoptosis Apoptosis PI3K->Apoptosis Promotes (when inhibited) mTOR mTOR AKT->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation

Caption: Inhibition of the PI3K/AKT/mTOR pathway by certain benzothiazole derivatives, leading to apoptosis.

EGFR and Downstream Pathways (JAK/STAT, ERK/MAPK)

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like JAK/STAT and ERK/MAPK, promoting cell proliferation and survival. Benzothiazole derivatives have been shown to downregulate EGFR and inhibit these pathways.[11]

G EGFR and Downstream Signaling Inhibition Benzothiazole Derivative Benzothiazole Derivative EGFR EGFR Benzothiazole Derivative->EGFR Inhibits JAK JAK EGFR->JAK ERK ERK EGFR->ERK STAT3 STAT3 JAK->STAT3 Cell Proliferation & Survival Cell Proliferation & Survival STAT3->Cell Proliferation & Survival ERK->Cell Proliferation & Survival

Caption: Benzothiazole derivatives can inhibit EGFR, thereby blocking downstream pro-survival pathways.

Tubulin Polymerization Inhibition

Microtubules, polymers of tubulin, are essential for cell division. Some benzothiazole derivatives act as tubulin polymerization inhibitors, binding to the colchicine binding site.[12][13] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

G Mechanism of Tubulin Polymerization Inhibition Benzothiazole Derivative Benzothiazole Derivative Tubulin Dimers Tubulin Dimers Benzothiazole Derivative->Tubulin Dimers Binds to Colchicine Site Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization (Inhibited) Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation Disrupted Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Inhibition of tubulin polymerization by benzothiazole derivatives leads to cell cycle arrest and apoptosis.

Experimental Protocols

The evaluation of the anticancer potential of benzothiazole derivatives relies on a battery of standardized in vitro and in vivo assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[2]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the benzothiazole derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).[1]

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically 570 nm).[1]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[1]

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate cancer cells.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[11]

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-9, to confirm the induction of apoptosis.[6]

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11] Cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide, and the DNA content is measured. An accumulation of cells in a particular phase, such as the G2/M phase, can indicate that the compound interferes with cell division.[9]

Conclusion

Benzothiazole derivatives represent a versatile and potent class of anticancer agents. Their efficacy is highly dependent on the specific chemical substitutions, which fine-tune their biological activity and mechanism of action. The ability of these compounds to modulate multiple critical signaling pathways, including those involved in cell survival, proliferation, and division, highlights their significant therapeutic potential. Further research, including preclinical and clinical studies, is warranted to fully elucidate their clinical utility and to develop novel, targeted cancer therapies based on the benzothiazole scaffold.[14][15]

References

Safety Operating Guide

Navigating the Safe Disposal of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone, a compound noted for its potential applications in neuroprotection and cancer therapy.[1][2][3][4] Adherence to these guidelines is paramount for ensuring a safe laboratory environment and compliance with regulatory standards.

Hazard Profile

Hazard Class Hazard Statement Pictogram
Acute toxicity, oralH302: Harmful if swallowedIrritant
Skin corrosion/irritationH315: Causes skin irritationIrritant
Serious eye damage/eye irritationH319: Causes serious eye irritationIrritant
Specific target organ toxicity, single exposureH335: May cause respiratory irritationIrritant

Given these hazards, meticulous handling and disposal are required to mitigate risks of exposure and environmental contamination.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the proper disposal of this compound. This protocol is based on general best practices for hazardous chemical waste and should be adapted to comply with the specific guidelines set forth by your institution's Environmental Health and Safety (EHS) department.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE:

  • Safety goggles or a face shield to protect against splashes.

  • Chemical-resistant gloves (nitrile or neoprene are generally suitable).

  • A lab coat to protect skin and clothing.

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5]

Step 2: Waste Segregation

  • Solid Waste: Collect any solid this compound, contaminated materials (e.g., weighing paper, gloves, paper towels), and empty containers in a designated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: If the compound is in a solution, it should be collected in a designated hazardous liquid waste container. Do not mix with incompatible waste streams. Check your institution's waste compatibility charts.

Step 3: Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The specific hazards (e.g., "Harmful if swallowed," "Causes skin and eye irritation," "May cause respiratory irritation").

  • The accumulation start date.

  • The name of the principal investigator or laboratory contact.

Step 4: Storage

Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general traffic, and have secondary containment to prevent spills.

Step 5: Arrange for Pickup

Contact your institution's EHS department to schedule a pickup of the hazardous waste. Follow their specific procedures for waste transfer and documentation.

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemicals like this compound.

cluster_start Start: Chemical Waste Generated cluster_assessment Hazard Assessment cluster_ppe Safety Precautions cluster_disposal Disposal Procedure cluster_end Completion start This compound Waste assess Consult SDS and Institutional Guidelines start->assess hazards Identify Hazards: - Harmful if swallowed - Skin/Eye Irritant - Respiratory Irritant assess->hazards ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat hazards->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate label_waste Label Waste Container (Name, Hazards, Date) segregate->label_waste store Store in Designated Satellite Accumulation Area label_waste->store pickup Arrange for EHS Pickup store->pickup end_node Proper Disposal Complete pickup->end_node

Disposal Workflow for this compound.

Experimental Context

This compound and its derivatives are subjects of ongoing research, particularly in the development of anticancer agents. Studies have shown that certain derivatives can induce cell cycle arrest and apoptosis in cancer cell lines, such as A549 lung cancer cells.[2][3] Other research has explored its role in regulating cellular pathways relevant to the human papillomavirus (HPV) and its potential in treating cervical cancer.[4] Given its cytotoxic and biologically active nature, it is imperative that all waste generated from such experiments be treated as hazardous.

By adhering to these structured disposal procedures, laboratories can maintain a high standard of safety and environmental stewardship, fostering a culture of responsibility that extends beyond the research itself.

References

Personal protective equipment for handling 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

Based on data from analogous compounds such as 2-aminobenzothiazole and 6-aminobenzothiazole, this compound should be handled as a potentially hazardous substance. Heterocyclic aromatic amines, as a class, are noted for their potential carcinogenic and mutagenic properties, with some being readily absorbed through the skin.[1]

Anticipated GHS Hazard Classifications:

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[2][3]WarningGHS07
Eye Irritation (Category 2A)H319: Causes serious eye irritation.[2][3]WarningGHS07
Skin Irritation (Category 2)H315: Causes skin irritation.WarningGHS07
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation.WarningGHS07

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

Proper engineering controls and personal protective equipment are the primary barriers against chemical exposure.

Control/PPESpecificationRationale
Ventilation Handle exclusively in a certified chemical fume hood.To prevent inhalation of dust or vapors.
Eye/Face Protection Chemical safety goggles and a face shield are required.[4]Protects against splashes and airborne particles. Safety glasses must be worn beneath the face shield.[4]
Hand Protection Wear two pairs of chemotherapy-grade nitrile gloves.[5]Provides a robust barrier against skin absorption.
Body Protection A polyethylene-coated polypropylene disposable gown or equivalent.[5]Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if dust or aerosols are generated outside of a fume hood.To provide an additional layer of protection against inhalation.
Footwear Closed-toe shoes are mandatory.Protects feet from spills.
Experimental Workflow

The following diagram outlines the standard operating procedure for handling this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Chemical Fume Hood) cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_area Ensure work area is clean and uncluttered verify_safety Verify accessibility of eyewash station and safety shower prep_area->verify_safety gather_materials Assemble all necessary equipment and reagents verify_safety->gather_materials don_ppe Don appropriate PPE gather_materials->don_ppe weigh Weigh the compound don_ppe->weigh Proceed to handling dissolve Slowly add solid to solvent to avoid splashing weigh->dissolve react Conduct the experiment dissolve->react decontaminate Decontaminate all surfaces and equipment react->decontaminate After experiment doff_ppe Remove PPE in the correct order decontaminate->doff_ppe wash Thoroughly wash hands and exposed skin doff_ppe->wash collect_waste Collect all waste in a labeled, sealed container wash->collect_waste Final step store_waste Store waste in a cool, dry, well-ventilated area collect_waste->store_waste dispose Dispose through a licensed hazardous waste company store_waste->dispose

References

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Retrosynthesis Analysis

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1-(2-Aminobenzo[d]thiazol-6-yl)ethanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.